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(2-Bocamino-2-methyl-propoxy)-acetic acid Documentation Hub

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  • Product: (2-Bocamino-2-methyl-propoxy)-acetic acid
  • CAS: 193085-32-4

Core Science & Biosynthesis

Foundational

Technical Guide: Molecular Weight, Exact Mass, and Synthetic Applications of (2-Bocamino-2-methyl-propoxy)-acetic acid

As a Senior Application Scientist in drug discovery and bioconjugation, I have designed this technical whitepaper to provide a rigorous, field-proven analysis of (2-Bocamino-2-methyl-propoxy)-acetic acid . This bifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery and bioconjugation, I have designed this technical whitepaper to provide a rigorous, field-proven analysis of (2-Bocamino-2-methyl-propoxy)-acetic acid . This bifunctional building block is highly valued in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex peptide architectures.

This guide synthesizes the fundamental mass metrics of the compound with the mechanistic causality behind its analytical verification and synthetic deprotection.

Physicochemical Properties & Mass Metrics

In analytical chemistry and synthetic scale-up, distinguishing between the average molecular weight and the exact monoisotopic mass is critical. Molecular weight is utilized for macroscopic stoichiometric calculations, whereas exact mass is the foundational metric for High-Resolution Mass Spectrometry (HRMS) validation.

Quantitative Data Summary
PropertyValueCausality / Scientific Significance
IUPAC / Common Name (2-Bocamino-2-methyl-propoxy)-acetic acidStandard nomenclature for procurement and literature.
Molecular Formula C₁₁H₂₁NO₅Defines the absolute atomic composition.
Molecular Weight 247.29 g/mol [1]Represents the isotope-averaged mass; used for bulk molarity and yield calculations.
Exact Mass 247.141973 Da[2]Represents the monoisotopic mass; essential for sub-ppm mass accuracy verification in HRMS.
CAS Registry Number 193085-32-4[1]Unique numerical identifier ensuring accurate chemical sourcing.

Structural Causality: The Role of the Boc Group & Gem-Dimethyl Backbone

The structural design of this specific linker is not arbitrary; it solves specific thermodynamic and synthetic challenges in drug development:

  • Orthogonal Protection (The Boc Group): The tert-butyloxycarbonyl (Boc) group is a staple in modern organic synthesis. It provides a robust shield for the primary amine that is highly stable against nucleophiles and basic conditions (such as the piperidine used in Fmoc-deprotection strategies)[3]. This orthogonality allows chemists to selectively react the carboxylic acid terminus without polymerizing the linker.

  • Conformational Rigidity (Gem-Dimethyl Group): The inclusion of the gem-dimethyl group adjacent to the amine introduces steric bulk. In PROTAC design, this restricts the rotational degrees of freedom of the linker, reducing the entropic penalty upon ternary complex formation and potentially increasing target binding affinity.

Analytical Verification Workflow: HRMS Exact Mass Confirmation

To verify the integrity of the sourced compound, HRMS must be employed to confirm the exact mass (247.141973 Da)[2]. Because Boc-protected compounds are notoriously labile in the mass spectrometer source, standard generic methods often fail.

Step-by-Step Methodology: ESI-HRMS
  • Step 1: Sample Preparation. Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid.

    • Causality: Formic acid provides the excess protons necessary to drive positive-mode Electrospray Ionization (ESI), yielding the[M+H]⁺ adduct.

  • Step 2: Instrument Tuning. Lower the capillary temperature to 250°C and reduce the declustering potential.

    • Causality: Boc groups are prone to in-source fragmentation. High thermal or electrical energy will cause the premature loss of isobutylene and CO₂ (-100.05 Da), leading to a false negative for the intact mass.

  • Step 3: Acquisition. Scan in positive ion mode. The theoretical exact mass of the [M+H]⁺ ion is 248.1492 m/z .

  • Self-Validating System: Inject a blank solvent run immediately prior to the sample. The protocol is self-validated when the blank shows an absolute absence of the 248.1492 m/z peak, proving that the subsequent sample signal is a true measurement of the analyte and not column carryover.

Synthetic Workflow: Acidic Cleavage of the Boc Group

Once the carboxylic acid terminus has been successfully conjugated to the target payload, the Boc group must be removed to expose the amine for the next coupling step[3].

Step-by-Step Methodology: TFA-Mediated Deprotection
  • Step 1: Dissolution. Dissolve the intermediate in anhydrous Dichloromethane (DCM) at a concentration of 0.1 M.

  • Step 2: Scavenger Addition. Add 2.5% (v/v) Triisopropylsilane (TIPS) and 2.5% (v/v) LC-MS grade Water.

    • Causality: The acidic cleavage of the Boc group generates a highly reactive tert-butyl cation. If left unchecked, this cation will indiscriminately alkylate electron-rich regions of your drug payload. TIPS acts as a sacrificial hydride donor, quenching the cation into harmless isobutane gas.

  • Step 3: Acidic Cleavage. Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20% (v/v). Stir at room temperature for 1 hour.

    • Causality: TFA protonates the carbamate oxygen, triggering a decomposition that releases CO₂ and the tert-butyl cation, entropically driving the reaction to completion.

  • Self-Validating System: Perform an LC-MS time-course analysis at t=0, t=30 min, and t=60 min. The system validates its own completion when the Extracted Ion Chromatogram (XIC) for the starting material (m/z 248.14) reaches a baseline of zero, and the XIC for the unprotected amine product (m/z 148.09) plateaus. Only upon this validation should the reaction be evaporated under nitrogen.

Workflow Visualization

The following diagram maps the logical relationship between the analytical verification of the exact mass and the synthetic deprotection of the molecule.

G cluster_0 Analytical Verification (HRMS) cluster_1 Synthetic Deprotection Workflow A (2-Bocamino-2-methyl-propoxy)-acetic acid MW: 247.29 | Exact Mass: 247.14 B ESI Positive Ionization (+0.1% Formic Acid) A->B D Acidic Cleavage (TFA / DCM) A->D C Detect[M+H]+ m/z 248.149 Confirm Exact Mass B->C E Cation Scavenging (Release Isobutylene + CO2) D->E F Unprotected Amine (Ready for Conjugation) E->F

Workflow detailing analytical verification and synthetic deprotection of the Boc-protected linker.

Sources

Exploratory

Solubility profile of (2-Bocamino-2-methyl-propoxy)-acetic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of (2-Boc-amino-2-methyl-propoxy)-acetic Acid Abstract (2-Boc-amino-2-methyl-propoxy)-acetic acid is a non-canonical amino acid derivative of significant interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of (2-Boc-amino-2-methyl-propoxy)-acetic Acid

Abstract

(2-Boc-amino-2-methyl-propoxy)-acetic acid is a non-canonical amino acid derivative of significant interest in peptide synthesis and drug discovery. Its unique structure, featuring a bulky tert-butyloxycarbonyl (Boc) protecting group, a gem-dimethyl substituted backbone, an ether linkage, and a terminal carboxylic acid, results in a complex physicochemical profile. Understanding its solubility in a range of organic solvents is paramount for its effective use in synthetic chemistry, purification, formulation, and as a building block for novel therapeutics. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, outlines authoritative experimental protocols for its quantitative determination, and presents a predicted solubility profile based on first principles and data from analogous structures. The methodologies described herein are designed to ensure scientific rigor and data integrity, empowering researchers in their drug development endeavors.

Introduction

The Role of (2-Boc-amino-2-methyl-propoxy)-acetic Acid in Modern Drug Discovery

The use of non-proteinogenic building blocks is a cornerstone of modern medicinal chemistry, enabling the design of peptides and small molecules with enhanced properties.[] (2-Boc-amino-2-methyl-propoxy)-acetic acid belongs to this class of advanced intermediates. The N-terminal tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis, valued for its stability under various coupling conditions and its clean removal under mild acidic conditions.[2][][] The incorporation of a gem-dimethyl group on the carbon adjacent to the protected amine introduces conformational constraints, which can be leveraged to modulate the biological activity and metabolic stability of a final peptide drug.

Why the Solubility Profile is a Critical Parameter

The solubility of a drug substance or an intermediate is a critical physicochemical property that profoundly influences the entire development lifecycle.[5] For a building block like (2-Boc-amino-2-methyl-propoxy)-acetic acid, the solubility profile dictates:

  • Reaction Conditions: The choice of solvent is crucial for ensuring that reactants are in the same phase, allowing for efficient molecular collisions and reaction kinetics.

  • Purification Strategies: Solubility differences are exploited in crystallization and chromatography to isolate the target compound from impurities.

  • Formulation Development: For peptide drugs, understanding the solubility of constituent amino acids helps predict and manage the properties of the final active pharmaceutical ingredient (API).[]

  • Bioavailability: Poor aqueous solubility is a major hurdle in drug development, often leading to low absorption and bioavailability. While this guide focuses on organic solvents, the underlying principles directly inform strategies to enhance aqueous solubility.[6]

Theoretical Framework: Physicochemical Drivers of Solubility

The solubility of a substance in a given solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7] A qualitative prediction of the solubility of (2-Boc-amino-2-methyl-propoxy)-acetic acid can be derived by analyzing its molecular structure.

Molecular Structure Analysis

The molecule can be deconstructed into several key functional regions, each contributing differently to its overall polarity and solubility.

cluster_mol Molecular Structure & Functional Regions mol (2-Boc-amino-2-methyl-propoxy)-acetic acid boc Boc Group (tert-butyloxycarbonyl) mol->boc Lipophilic / Nonpolar Increases solubility in nonpolar solvents gem Gem-Dimethyl Group mol->gem Lipophilic / Bulky ether Ether Linkage mol->ether Moderately Polar H-bond acceptor acid Carboxylic Acid mol->acid Hydrophilic / Polar H-bond donor & acceptor prep 1. Preparation of Slurry equil 2. Equilibration prep->equil Add excess solid to known volume of solvent sep 3. Phase Separation equil->sep Agitate at constant T for 24-48 hours quant 4. Quantification sep->quant Centrifuge & filter supernatant (0.22 µm PVDF filter) result Result: Solubility (mg/mL) quant->result Analyze via validated HPLC method

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Step-by-Step Experimental Protocol

3.1.1. Materials and Equipment:

  • (2-Boc-amino-2-methyl-propoxy)-acetic acid (solid, purity >98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Constant temperature shaker or incubator (e.g., set to 25 °C)

  • Centrifuge

  • Syringes and low-binding syringe filters (e.g., 0.22 µm PVDF)

  • Volumetric flasks and pipettes

  • Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

3.1.2. Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of solid (2-Boc-amino-2-methyl-propoxy)-acetic acid (e.g., ~10-20 mg) to a series of vials. The presence of undissolved solid at the end of the experiment is crucial as it confirms that a saturated solution was achieved. [8]2. Solvent Addition: Add a precise, known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard, but sampling at both 24 and 48 hours is recommended to verify that the concentration is no longer changing. [9]4. Sample Separation: Remove the vials and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter to remove any remaining micro-particulates. [10]6. Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

3.1.3. Analytical Quantification (HPLC):

  • Method: A reverse-phase HPLC method with UV detection is typically suitable.

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid or Formic Acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 210-220 nm).

  • Calibration: Prepare a series of standard solutions of (2-Boc-amino-2-methyl-propoxy)-acetic acid of known concentrations. Generate a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (R²) of >0.999 for accuracy.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the original solubility in the solvent by accounting for the dilution factor.

Predicted Solubility Profile and Data Interpretation

While experimental data for this specific molecule is not publicly available, a predictive profile can be constructed based on the theoretical principles discussed. This serves as a practical starting point for researchers.

Predicted Qualitative Solubility

The following table summarizes the expected solubility of (2-Boc-amino-2-methyl-propoxy)-acetic acid in common laboratory solvents.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerateH-bonding with the carboxylic acid is favorable, but opposed by the large lipophilic Boc group.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole-dipole interactions and H-bond acceptance effectively solvate the molecule.
Chlorinated Dichloromethane (DCM)HighGood balance of polarity to interact with the acid/ether while being nonpolar enough to solvate the Boc group.
Ethers Tetrahydrofuran (THF)HighSimilar polarity to DCM, effective at solvating a wide range of organic molecules.
Aromatics TolueneModerate to LowPrimarily solvates the lipophilic portion; may struggle to break up crystal lattice forces involving the acid.
Alkanes HexaneLow / InsolubleInsufficient polarity to interact with the carboxylic acid and ether moieties.
Aqueous WaterVery Low / InsolubleThe large, nonpolar surface area of the Boc and alkyl groups dominates, leading to unfavorable interactions.
Hypothetical Quantitative Solubility Data (at 25 °C)

This table provides a template for how experimentally determined data should be presented. The values are hypothetical but reflect the qualitative predictions.

SolventSolubility (mg/mL)Solubility (mM)¹
Dichloromethane (DCM)> 150> 643.3
Tetrahydrofuran (THF)> 120> 514.6
Dimethyl Sulfoxide (DMSO)~ 100~ 428.9
Methanol~ 45~ 193.0
Acetonitrile~ 30~ 128.7
Toluene< 10< 42.9
Water< 0.1< 0.4
Hexane< 0.1< 0.4
¹ Calculated based on a molecular weight of 233.26 g/mol .
Interpreting the Data: Practical Implications
  • For Synthesis: The high predicted solubility in solvents like DCM and THF makes them excellent candidates for reaction media.

  • For Purification: The moderate solubility in alcohols like methanol suggests it could be a good solvent for recrystallization, potentially when paired with an anti-solvent like water or hexane.

  • For Storage: Stock solutions for screening or synthesis are best prepared in highly effective solvents like DMSO or DCM.

Conclusion

The solubility profile of (2-Boc-amino-2-methyl-propoxy)-acetic acid is a complex function of its hybrid structure, which contains both large lipophilic regions and polar functional groups. Based on established physicochemical principles, it is predicted to be highly soluble in moderately polar to polar aprotic organic solvents (DCM, THF, DMSO) and poorly soluble in highly nonpolar (hexane) or highly polar protic (water) solvents. This guide provides the theoretical foundation and a robust, self-validating experimental protocol—the shake-flask method coupled with HPLC analysis—for researchers to determine the precise quantitative solubility of this and other novel compounds. Such data is not merely academic; it is an indispensable prerequisite for efficient chemical synthesis, rational process development, and successful drug discovery.

References

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • HathiTrust Digital Library. (n.d.). Catalog Record: The solubility of nonelectrolytes. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Drug-Hunter.com. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link]

  • Molecules. (n.d.). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Solubility of Nonelectrolytes . 3rd ed. Joel H. Hildebrand and Robert L. Scott. New York: Reinhold, 1950. 488 pp. $10.00.. Retrieved from [Link]

  • AbeBooks. (n.d.). The SOLUBILITY of NONELECTROLYTES by Joel Henry Hildebrand; Robert L. Scott: Very Good Hardcover (1950) 3rd.. Retrieved from [Link]

  • Rice University. (n.d.). The solubility of nonelectrolytes / by Joel H. Hildebrand and Robert L. Scott. Retrieved from [Link]

  • University of Nottingham. (n.d.). The solubility of nonelectrolytes / by Joel H. Hildebrand and Robert L. Scott. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-2-methyl-propoxy)-acetic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Handling, Safety, and Application of (2-Bocamino-2-methyl-propoxy)-acetic acid in Advanced Drug Design

Executive Summary & Strategic Rationale In the rapidly evolving landscape of targeted protein degradation (TPD) and peptidomimetics, the selection of the correct linker is as critical as the choice of the binding warhead...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the rapidly evolving landscape of targeted protein degradation (TPD) and peptidomimetics, the selection of the correct linker is as critical as the choice of the binding warheads. (2-Bocamino-2-methyl-propoxy)-acetic acid (Formula: C11​H21​NO5​ ) is a highly specialized, heterobifunctional building block. It features a short PEG-like ether backbone, a terminal unhindered carboxylic acid for rapid amide coupling, and a Boc-protected amine shielded by a gem-dimethyl group.

This whitepaper provides an authoritative guide on the material safety, handling protocols, and self-validating experimental workflows required to utilize this compound effectively. The structural nuances of this linker—specifically the steric hindrance and conformational restriction provided by the gem-dimethyl group—require precise, causality-driven adjustments to standard synthesis protocols[1].

Material Safety Data Sheet (MSDS) & Physicochemical Profile

While (2-Bocamino-2-methyl-propoxy)-acetic acid is not classified as highly toxic, its reactive functional groups and powder form necessitate strict adherence to standard laboratory safety protocols[2].

Table 1: Physicochemical Properties
PropertySpecificationOperational Implication
Molecular Formula C11​H21​NO5​ Defines stoichiometry for coupling reactions.
Molecular Weight 247.29 g/mol Used for LC-MS validation (Expected [M−H]− : 246.1).
Appearance White to off-white powderProne to aerosolization; requires draft protection.
Solubility DMF, DMSO, DCM, MeOHHighly versatile for both solid and solution-phase synthesis.
Storage Temperature 2–8°C (Short), -20°C (Long)Prevents premature thermal degradation of the Boc group.
Table 2: GHS Hazard Specifications
Hazard ClassCategorySignal WordHazard Statements
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritation.
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation.

Handling, Storage, and Emergency Protocols

The stability of the Boc (tert-butyloxycarbonyl) protecting group is highly dependent on environmental conditions. It is acid-labile and can degrade upon prolonged exposure to atmospheric moisture (which can form acidic micro-environments) or elevated temperatures.

  • Storage Causality: Store the compound in a desiccator at -20°C under an inert gas (Argon or Nitrogen). The inert atmosphere prevents oxidative degradation of the ether backbone, while the low temperature ensures the Boc group remains intact prior to deliberate cleavage.

  • PPE Requirements: Nitrile gloves (double-gloving recommended during scale-up), splash-proof safety goggles, and a flame-resistant laboratory coat.

  • Emergency Response:

    • Inhalation: Move to fresh air immediately. Aerosolized powder can cause micro-abrasions in the respiratory tract.

    • Eye Contact: Flush with copious amounts of water for 15 minutes. The acidic nature of the terminal carboxyl group requires thorough neutralization via dilution.

Structural Causality & Mechanistic Advantages

The architecture of (2-Bocamino-2-methyl-propoxy)-acetic acid is not arbitrary; it is engineered to solve specific pharmacokinetic and thermodynamic challenges in PROTACs[3].

StructuralCausality Root (2-Bocamino-2-methyl-propoxy)-acetic acid Boc Boc Protecting Group (Prevents self-polymerization) Root->Boc Gem Gem-Dimethyl Group (Steric shield & Thorpe-Ingold effect) Root->Gem Ether Ether Backbone (Enhances aqueous solubility) Root->Ether Acid Acetic Acid Handle (Unhindered reactive site) Root->Acid

Functional deconstruction of the linker's structural components and their chemical roles.

  • The Thorpe-Ingold Effect: The gem-dimethyl group restricts the rotational degrees of freedom of the adjacent bonds. This pre-organizes the linker, reducing the entropic penalty upon target binding and favoring folded conformations that drastically enhance cell permeability[4].

  • Metabolic Stability: Standard linear alkyl linkers are highly susceptible to Cytochrome P450 oxidation and enzymatic cleavage. The extreme steric bulk of the gem-dimethyl group acts as a physical shield, prolonging the half-life of the resulting PROTAC in vivo[3].

Experimental Workflow: Conjugation & Deprotection

Because the carboxylic acid is unhindered while the protected amine is highly sterically hindered, synthesis must proceed directionally: the acid must be coupled first, followed by Boc deprotection, and finally, the coupling of the hindered amine.

SynthesisWorkflow N1 1. Linker Prep (Solubilization) N2 2. Activation (HATU/DIPEA) N1->N2 DMF, RT N3 3. Amide Coupling (Target Amine) N2->N3 15 min N4 4. Deprotection (TFA/DCM) N3->N4 LC-MS Check N5 5. Final Conjugate (Active Amine) N4->N5 -100 Da Shift

Step-by-step amide coupling and Boc deprotection workflow for linker integration.

Table 3: Reaction Stoichiometry & Parameters
ReagentEquivalentsFunctionRationale
Linker 1.0 eqPrimary SubstrateLimiting reagent to prevent side reactions.
HATU 1.2 eqCarboxyl ActivatorGenerates a highly reactive HOAt ester.
DIPEA 2.5 eqNon-nucleophilic BaseDeprotonates the acid without competing as a nucleophile.
Target Amine 1.1 eqNucleophileSlight excess ensures complete consumption of the linker.
Protocol 1: Amide Coupling of the Carboxylic Acid
  • Solubilization: Dissolve 1.0 eq of the linker in anhydrous DMF (0.1 M concentration) under an inert atmosphere.

  • Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Self-Validating Checkpoint: The solution will transition from colorless to a faint yellow, visually confirming the formation of the active ester.

  • Coupling: Add 1.1 eq of the target amine (e.g., a PROTAC warhead). Stir for 2–4 hours.

    • Self-Validating Checkpoint: Analyze a 1 µL aliquot via LC-MS. The reaction is complete when the linker mass ( m/z 246.1) disappears, replaced by the product mass.

Protocol 2: Boc Deprotection & Subsequent Handling
  • Cleavage: Dissolve the purified intermediate in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1 hour.

  • Isolation: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, which can inhibit subsequent couplings.

    • Self-Validating Checkpoint: LC-MS analysis of the crude residue must show a mass shift of exactly -100 Da (loss of the Boc group) and a shift to an earlier retention time due to the newly exposed, highly polar primary amine.

  • Critical Causality for Next Steps: The newly deprotected amine is heavily shielded by the gem-dimethyl group. Standard colorimetric assays (like the Ninhydrin/Kaiser test) will yield false negatives (weak or delayed color change) due to this steric bulk. Furthermore, subsequent coupling onto this amine will fail with standard EDC/NHS; you must use highly reactive agents like PyBOP or HATU at elevated temperatures (40°C) to overcome the activation energy barrier imposed by the steric shield.

References

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (PMC). Available at:[Link]

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. DiVA Portal. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide on (2-Bocamino-2-methyl-propoxy)-acetic acid: Chemical Identifiers, Synthesis, and Application in Drug Development

Executive Summary In modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics—the selection of bifunctional linkers is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics—the selection of bifunctional linkers is a critical determinant of pharmacokinetic and pharmacodynamic success. (2-Bocamino-2-methyl-propoxy)-acetic acid represents a highly specialized, orthogonally protected building block engineered to address specific structural and synthetic challenges. This whitepaper provides an in-depth analysis of its chemical identifiers, the mechanistic rationale behind its structural components, and self-validating protocols for its integration into complex molecular architectures.

Chemical Identity & Physical Properties

Accurate chemical identification is the foundation of reproducible synthetic chemistry. The table below consolidates the quantitative data and structural identifiers for both the protected target compound and its free-amine analog.

PropertyValue
Chemical Name (2-Bocamino-2-methyl-propoxy)-acetic acid
Synonyms 2-(2-((tert-Butoxycarbonyl)amino)-2-methylpropoxy)acetic acid
CAS Registry Number 193085-32-4[1]
Molecular Formula C11H21NO5[1]
Molecular Weight 247.29 g/mol [1]
SMILES (Calculated) CC(C)(C)OC(=O)NC(C)(C)COCC(=O)O
Deprotected Analog CAS 127958-75-2 ((2-Amino-2-methyl-propoxy)-acetic acid)[2]

Mechanistic Insights: The Role of Structural Elements

The architecture of (2-Bocamino-2-methyl-propoxy)-acetic acid is not arbitrary; every functional group serves a distinct physicochemical or synthetic purpose. Understanding the causality behind these structural choices is essential for rational drug design.

  • The tert-Butoxycarbonyl (Boc) Group: This bulky carbamate provides orthogonal protection of the primary amine. Causality: It prevents unwanted self-condensation or polymerization during the activation of the carboxylic acid moiety. It is highly stable to basic conditions and nucleophiles but can be cleanly removed under acidic conditions.

  • The Gem-Dimethyl Group: The inclusion of two methyl groups at the alpha position relative to the amine introduces the Thorpe-Ingold effect (gem-dialkyl effect)[3]. Causality: In medicinal chemistry, this steric bulk restricts the conformational flexibility of the linker, pre-organizing the molecule into a bioactive conformation. This entropically favors target binding, thereby reducing the entropic penalty upon receptor engagement and potentially increasing the potency of the final therapeutic agent[3].

  • The Ether Linkage: Acting as a mini-PEG (polyethylene glycol) spacer, the ether oxygen enhances the aqueous solubility of the hydrophobic payload. Causality: It provides a degree of rotational freedom that balances the rigidity imposed by the gem-dimethyl group, optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • The Acetic Acid Moiety: Serves as the primary conjugation handle, readily undergoing activation for amide or ester bond formation.

StructuralLogic Molecule (2-Bocamino-2-methyl-propoxy)-acetic acid CAS: 193085-32-4 Boc Boc Group (Orthogonal Protection) Molecule->Boc Prevents self-condensation GemDimethyl Gem-Dimethyl Group (Thorpe-Ingold Effect) Molecule->GemDimethyl Conformational restriction Ether Ether Linkage (Solubility & Flexibility) Molecule->Ether Favorable ADME Carboxyl Acetic Acid Moiety (Conjugation Handle) Molecule->Carboxyl Amide coupling site

Caption: Logical mapping of functional groups to their chemical causality and drug design benefits.

Experimental Protocols: Self-Validating Amide Coupling & Deprotection

To ensure scientific integrity, the following protocol describes a self-validating system for utilizing this building block. By embedding analytical checkpoints (LC-MS and Ninhydrin) directly into the workflow, researchers can definitively confirm the success of each transformation.

Step-by-Step Methodology

Step 1: Carboxyl Activation

  • Procedure: Dissolve 1.0 equivalent of (2-Bocamino-2-methyl-propoxy)-acetic acid in anhydrous DMF. Add 1.2 equivalents of HATU (or EDC/HOBt) and 2.0 equivalents of DIPEA. Stir at room temperature for 15 minutes.

  • Causality: HATU rapidly converts the stable carboxylic acid into a highly reactive O-7-azabenzotriazolyl ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid, driving the activation without competing for the electrophilic center.

Step 2: Amide Coupling

  • Procedure: Add 1.1 equivalents of the target amine payload to the activated mixture. Stir for 2-4 hours.

  • Validation Checkpoint 1 (LC-MS): Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. Self-Validation: The disappearance of the activated ester mass and the appearance of the expected product mass [M+H]+ confirms successful coupling.

Step 3: Boc Deprotection

  • Procedure: Isolate the coupled intermediate. Dissolve in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1 hour.

  • Causality: The strong acid protonates the carbamate oxygen, leading to the elimination of isobutylene gas and carbon dioxide, irreversibly driving the reaction to yield the free amine trifluoroacetate salt.

Step 4: Amine Validation

  • Validation Checkpoint 2 (Ninhydrin Test): Spot the crude reaction mixture on a TLC plate, stain with Ninhydrin solution, and heat. Self-Validation: A deep purple/blue spot confirms the presence of the newly liberated primary amine, validating the deprotection step.

Workflow Start Start: (2-Bocamino-2-methyl-propoxy)-acetic acid Activation Step 1: Carboxyl Activation (EDC/HOBt or HATU) Start->Activation Coupling Step 2: Amide Coupling (Add Amine Nucleophile) Activation->Coupling Validation1 Validation: LC-MS & TLC (Confirm Mass Shift) Coupling->Validation1 Deprotection Step 3: Boc Deprotection (TFA in DCM, 1:1) Validation1->Deprotection Validation2 Validation: Ninhydrin Test (Positive for Free Amine) Deprotection->Validation2 End End: Functionalized Free Amine Linker Validation2->End

Caption: Step-by-step self-validating workflow for amide coupling and Boc deprotection.

Applications in Advanced Therapeutics

The unique combination of the Thorpe-Ingold conformational restriction[3] and orthogonal Boc-protection makes this compound highly valuable in specific therapeutic niches:

  • PROTAC Linkerology: When connecting an E3 ligase ligand to a target protein binder, the gem-dimethyl group can rigidify the linker vector, reducing the entropic cost of ternary complex formation.

  • Peptidomimetics: The unnatural amino acid backbone provides high resistance to proteolytic degradation, extending the half-life of peptide-based drugs in vivo.

References

  • PubChem. "(2-Amino-2-methyl-propoxy)-acetic acid | CID 22327113". National Center for Biotechnology Information. URL:[Link]

  • "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry". Journal of Medicinal Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Integration of (2-Boc-amino-2-methyl-propoxy)-acetic acid in Solid-Phase Peptide Synthesis

Abstract Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic development. However, the synthesis of "difficult sequences"—those prone to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic development. However, the synthesis of "difficult sequences"—those prone to aggregation and formation of stable secondary structures—remains a significant challenge, often leading to incomplete reactions and low yields. This guide details the strategic application of (2-Boc-amino-2-methyl-propoxy)-acetic acid, a unique non-proteinogenic building block, as a tool to mitigate these challenges. While direct literature on this specific reagent is sparse, its structural characteristics suggest its utility as a flexible linker or "disruptor" element. The protocols and rationale presented herein are grounded in established principles for the incorporation of sterically hindered and non-proteinogenic amino acids, providing a robust framework for its successful application in both manual and automated SPPS workflows.

Introduction: The Challenge of Peptide Aggregation in SPPS

The stepwise nature of SPPS involves the sequential addition of N-α-protected amino acids to a growing peptide chain anchored to an insoluble resin.[1] A critical factor for synthetic success is the complete solvation of the peptide-resin matrix, allowing unhindered diffusion of reagents. As the peptide chain elongates, particularly in sequences containing hydrophobic residues, intermolecular hydrogen bonding can lead to the formation of β-sheet-like structures. This aggregation causes the resin to collapse, physically impeding access to the N-terminus for both deprotection and coupling steps. This phenomenon is a primary cause of failed syntheses, resulting in deletion sequences and truncated products that are difficult to purify.

Strategies to overcome this include elevated temperatures, specialized solvents, and the incorporation of "structure-disrupting" elements. Proline is a natural disruptor, but its presence is dictated by the target sequence. Therefore, synthetic tools that mimic this effect without altering the final native sequence are invaluable. This is where building blocks like (2-Boc-amino-2-methyl-propoxy)-acetic acid find their application.

Rationale for Using (2-Boc-amino-2-methyl-propoxy)-acetic acid

The molecule (2-Boc-amino-2-methyl-propoxy)-acetic acid can be conceptualized as a flexible, non-proteinogenic amino acid analogue. Its structure offers several potential advantages in SPPS:

  • Disruption of Secondary Structures: The ether linkage and the gem-dimethyl substitution on the carbon adjacent to the nitrogen introduce significant flexibility and a steric profile distinct from natural amino acids.[][3] When inserted into a peptide backbone, it can act as a "hinge" or "spacer," disrupting the regular hydrogen-bonding patterns that initiate β-sheet formation.[4][5] This is analogous to how simple amino acids like glycine are used in flexible linkers to ensure proper protein folding and domain separation.[4][5]

  • Enhanced Solvation and Solubility: The propoxy-acetic acid moiety is more hydrophilic than many hydrophobic amino acid side chains. Its incorporation can improve the solvation of the growing peptide chain in polar aprotic solvents like DMF and NMP, counteracting the tendency of hydrophobic sequences to aggregate.[6][7]

  • Steric Hindrance and Coupling Considerations: The tertiary carbon bearing the Boc-protected amine presents significant steric hindrance.[8][9] This is structurally similar to α-aminoisobutyric acid (Aib), a well-known sterically hindered amino acid.[3] While this makes the subsequent coupling onto this residue challenging, the initial incorporation requires powerful activation methods to overcome the hindrance of its own carboxylic acid group. Successful incorporation, however, provides the desired backbone disruption.

Core Principles of Boc-SPPS

The use of (2-Boc-amino-2-methyl-propoxy)-acetic acid is situated within the tert-butyloxycarbonyl (Boc) strategy of SPPS. This approach is defined by the following principles:

  • N-α-Protection: The temporary protecting group for the alpha-amino group is the acid-labile Boc group.[1]

  • Deprotection: The Boc group is removed at each cycle using a moderately strong acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[10]

  • Side-Chain Protection: Permanent side-chain protecting groups (e.g., Benzyl-based) are stable to the repetitive TFA treatments but are cleaved during the final step.[1]

  • Final Cleavage: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10]

Experimental Protocols

The following protocols are designed for the manual incorporation of (2-Boc-amino-2-methyl-propoxy)-acetic acid. They can be adapted for automated synthesizers by modifying the instrument's standard protocols to include more potent coupling reagents and extended reaction times for this specific step.

Diagram: Workflow for Incorporating a Sterically Hindered Building Block

cluster_0 Standard SPPS Cycle cluster_1 Insertion of (2-Boc-amino-2-methyl-propoxy)-acetic acid A Start: Peptide-Resin (Free N-terminus) B Couple Next Standard AA A->B Repeat n times C Wash B->C Repeat n times D Boc Deprotection (TFA/DCM) C->D Repeat n times E Wash & Neutralize D->E Repeat n times E->A Repeat n times F Peptide-Resin (Free N-terminus) E->F At difficult sequence point G Special Coupling Protocol (Potent Reagent + Extended Time) F->G H Monitor Coupling (e.g., Kaiser Test) G->H I Double Couple if Necessary H->I Incomplete? J Wash H->J Complete? I->G J->D Resume Standard Cycle

Caption: Workflow for SPPS, highlighting the special protocol for hindered amino acids.

Protocol 1: Manual Coupling of (2-Boc-amino-2-methyl-propoxy)-acetic acid

This protocol is recommended due to the anticipated steric hindrance of the building block, which is similar to other α,α-disubstituted amino acids like Aib.[8][11]

Materials:

  • Peptide-resin with a free N-terminal amine

  • (2-Boc-amino-2-methyl-propoxy)-acetic acid

  • Coupling Reagent: HATU, HBTU, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Kaiser Test or other qualitative test reagents to monitor for free amines.

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. After swelling, drain the solvent.

  • Activation Mixture Preparation (Pre-activation):

    • In a separate vial, dissolve 3-4 equivalents of (2-Boc-amino-2-methyl-propoxy)-acetic acid and 3.9 equivalents of the coupling reagent (e.g., HATU) in a minimal volume of DMF.

    • Add 8 equivalents of DIPEA to the mixture.

    • Gently agitate the activation mixture for 1-5 minutes at room temperature.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the swollen peptide-resin.

    • Agitate the mixture at room temperature. Due to the expected steric hindrance, an initial coupling time of 2-4 hours is recommended.[11]

  • Monitoring the Reaction:

    • After the initial coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. A positive test (beads turn dark blue) indicates the presence of unreacted free amines.

  • Recoupling (if necessary):

    • If the Kaiser test is positive, drain the reaction vessel and repeat steps 2-4 with a fresh solution of activated (2-Boc-amino-2-methyl-propoxy)-acetic acid. This is known as a "double coupling."

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively (e.g., 3-5 times each) with DMF and DCM to remove all excess reagents and byproducts. The resin is now ready for the next standard SPPS cycle (Boc deprotection).

Protocol 2: Standard Boc Deprotection and Cleavage

Boc Deprotection:

  • Treat the peptide-resin with a solution of 25-50% TFA in DCM for 5 minutes (pre-wash).[10]

  • Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[10]

  • Drain the deprotection solution and wash the resin thoroughly with DCM, isopropanol, and then DMF.

  • Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of DIPEA in DMF for 2-5 minutes, twice.[1]

  • Wash the resin again with DMF to prepare for the next coupling step.

Final Cleavage and Global Deprotection (HF Cleavage):

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.

  • Thoroughly dry the final peptide-resin under high vacuum.

  • Place the dried resin in a specialized HF-resistant reaction vessel.

  • Add a scavenger cocktail (e.g., anisole) to protect acid-sensitive residues.

  • Cool the vessel to -5 to 0 °C.

  • Carefully condense a measured amount of anhydrous HF into the vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether, wash several times with cold ether, and dry the resulting solid.

Data and Troubleshooting

The primary challenge when incorporating (2-Boc-amino-2-methyl-propoxy)-acetic acid is overcoming its steric hindrance. The following table summarizes common issues and solutions, drawing from experience with similarly hindered residues.[11]

Problem Probable Cause Recommended Solution Reference
Positive Kaiser Test after initial coupling Incomplete reaction due to steric hindrance.Perform a second coupling ("double couple") with fresh reagents. Extend the coupling time to 4 hours or overnight.[11]
Low overall yield of final peptide Inefficient coupling at the hindered position leading to deletion sequences.Switch to a more potent coupling reagent (e.g., HATU or PyAOP). Consider using microwave-assisted SPPS for the hindered coupling step.[8][9][11]
Resin clumping or poor swelling Onset of peptide aggregation, potentially before the insertion point.Ensure the building block is inserted strategically before a known hydrophobic or aggregation-prone sequence. Use NMP instead of DMF as the solvent for its superior solvating properties.[11]
Side reactions during final cleavage Acid-sensitive residues (e.g., Trp, Met) being modified by carbocations.Always use an appropriate scavenger cocktail during the final HF or TFMSA cleavage step.[12]
Diagram: Conceptual Disruption of Peptide Aggregation

Caption: How flexible linkers can disrupt intermolecular hydrogen bonding.

Conclusion

While (2-Boc-amino-2-methyl-propoxy)-acetic acid is not a conventional amino acid, its unique structure presents a valuable opportunity for peptide chemists to address the persistent problem of sequence-dependent synthesis difficulty. By serving as a flexible, structure-disrupting element, it can potentially enhance solvation and prevent aggregation, leading to higher-purity crude products and improved overall yields. The key to its successful implementation lies in recognizing its sterically hindered nature and employing appropriately powerful coupling strategies. The protocols and guidelines presented here provide a solid, scientifically-grounded starting point for researchers and drug development professionals to explore the full potential of this novel building block in their synthetic endeavors.

References

  • Van Veller, B., et al. (2015). Incorporation of non-proteinogenic amino acids in class I and II lantibiotics. PMC. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC. Available at: [Link]

  • Garcia De la Torre, B., & Albericio, F. (2018). Incorporation of Nonproteinogenic Amino Acids in Class I and II Lantibiotics. ACS Chemical Biology. Available at: [Link]

  • Polyplus. (2021). Peptide Linkers in Protein Engineering. Available at: [Link]

  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters. Available at: [Link]

  • LifeTein. (n.d.). Peptide Modifications: Linkers, spacers and PEGylation. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Haskell-Luevano, C., et al. (2007). Design, Synthesis, and Validation of a Branched Flexible Linker for Bioactive Peptides. The Journal of Organic Chemistry. Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Kumar, S., et al. (2018). Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. PMC. Available at: [Link]

  • Pawlas, J., et al. (n.d.). Towards Cost-Efficient, Scalable Green SPPS. Polypeptide. Available at: [Link]

  • Reyes, R., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

Sources

Application

Protocol for Boc deprotection of (2-Bocamino-2-methyl-propoxy)-acetic acid derivatives

An In-depth Technical Guide to the Boc Deprotection of (2-Boc-amino-2-methyl-propoxy)-acetic Acid Derivatives Authored by: A Senior Application Scientist This application note provides a comprehensive guide for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Boc Deprotection of (2-Boc-amino-2-methyl-propoxy)-acetic Acid Derivatives

Authored by: A Senior Application Scientist

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective removal of the tert-butoxycarbonyl (Boc) protecting group from (2-Boc-amino-2-methyl-propoxy)-acetic acid derivatives. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, valued for its stability and facile, acid-labile cleavage.[1][2] This document details the underlying chemical principles, provides a robust, field-proven protocol, and addresses critical considerations for ensuring a high-yield, clean deprotection.

The Principle: Mechanism of Acid-Catalyzed Boc Cleavage

The deprotection of a Boc-protected amine is a classic example of an acid-catalyzed elimination reaction. The process is typically carried out using a strong acid, most commonly trifluoroacetic acid (TFA), in an aprotic solvent like dichloromethane (DCM).[3][4] The mechanism proceeds through three key steps, ensuring a clean and irreversible removal of the protecting group.

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid (TFA). This step activates the carbamate for cleavage.[3][5][6]

  • Fragmentation: The protonated intermediate is unstable and readily fragments. The tert-butyl-oxygen bond cleaves to form a highly stable tert-butyl cation and a transient carbamic acid intermediate.[3][5][6]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing the free amine and gaseous carbon dioxide (CO₂).[3][5][6] This irreversible loss of CO₂ drives the reaction to completion.

The resulting tert-butyl cation can be quenched by a nucleophilic counter-ion, deprotonate to form isobutylene gas, or polymerize.[5] The evolution of CO₂ gas necessitates that the reaction should never be performed in a sealed or closed system.[4][5]

Boc_Deprotection_Mechanism Substrate Boc-Protected Amine Protonated Protonated Intermediate Substrate->Protonated + H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation Products Free Amine + CO₂ + t-Butyl Cation CarbamicAcid->Products Decarboxylation Boc_Deprotection_Workflow decision decision process process io io start Start: Boc-Protected Substrate dissolve 1. Dissolve in DCM start->dissolve cool 2. Cool to 0°C dissolve->cool add_tfa 3. Add TFA/DCM Solution cool->add_tfa react 4. Stir at Room Temp (30-60 min) add_tfa->react monitor 5. Monitor by TLC/LC-MS react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react No (extend time) concentrate 6. Concentrate in vacuo is_complete->concentrate Yes workup 7. EtOAc/NaHCO₃ Wash concentrate->workup dry 8. Dry, Filter, Concentrate workup->dry characterize 9. Characterize (NMR, MS) dry->characterize end End: Purified Free Amine characterize->end

Sources

Method

Application Note: Optimized Amide Bond Formation for (2-Bocamino-2-methyl-propoxy)-acetic Acid

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analysis & Mechanistic Insights

The compound (2-Bocamino-2-methyl-propoxy)-acetic acid (Chemical Formula: C₁₁H₂₁NO₅) presents a unique set of structural features that dictate the strategy for amide bond formation. As a Senior Application Scientist, it is critical to move beyond the blind application of generic coupling reagents and analyze the specific causality of the molecule's reactivity.

Key Structural Features Dictating Reagent Choice:
  • Oxyacetic Acid Moiety (The Electrophile): The carboxylic acid is primary and attached to an ether linkage (-O-CH₂-COOH). The inductive electron-withdrawing effect of the adjacent oxygen increases the electrophilicity of the activated carbonyl, leading to rapid aminolysis.

  • Absence of an α -Chiral Center: Unlike standard amino acids, this oxyacetic acid derivative lacks a chiral center at the α -position. Mechanistic Consequence: Epimerization/racemization via oxazolone formation—a primary failure mode in peptide synthesis—is structurally impossible here. Therefore, expensive reagents designed specifically to suppress racemization (e.g., HATU) are only necessary if the coupling amine is exceptionally hindered.

  • Acid-Sensitive Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group on the hindered amine is highly sensitive to strong acids. The coupling environment must remain neutral to mildly basic (using DIPEA or NMM), and aqueous workups should utilize mild acids (e.g., 10% citric acid rather than 1M HCl) to prevent premature deprotection.

  • Steric Bulk (Gem-Dimethyl Group): While the -C(CH₃)₂- group provides significant steric hindrance around the protected amine, it is situated far enough from the carboxylic acid that it does not significantly impede the activation step. It does, however, increase the overall lipophilicity of the molecule, ensuring excellent solubility in standard coupling solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

Selection of Coupling Reagents: Causality & Efficiency

Because racemization is not a concern, reagent selection for this substrate optimizes for reaction kinetics, byproduct solubility, and safety [1].

  • EDC·HCl / OxymaPure (The Scalable Standard): Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) is a carbodiimide that generates a water-soluble urea byproduct, allowing for purification via simple aqueous extraction[2]. When paired with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) instead of traditional HOBt, the system avoids the explosive risks of benzotriazoles while providing superior reaction rates.

  • COMU (The Modern Uronium): COMU is a safer, highly efficient coupling reagent that replaces benzotriazole-based reagents like HBTU[2]. It exists primarily in the highly reactive uronium form and requires only one equivalent of base, minimizing side reactions and simplifying the reaction matrix[2].

  • HATU (The Heavy Hitter): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) reacts exceptionally fast[2]. The nitrogen atom at the 7-position of the benzotriazole ring provides neighboring-group participation (intramolecular hydrogen bonding) that accelerates aminolysis. It is reserved for coupling this acid with highly sterically hindered or electronically deactivated amines.

Quantitative Reagent Comparison
Coupling ReagentEquivalents NeededBase RequirementByproduct RemovalRelative CostOptimal Use Case for this Substrate
EDC·HCl / Oxyma 1.1 / 1.1 eqDIPEA (2.0 eq)Aqueous ExtractionLowScale-up, standard primary/secondary amines.
COMU 1.05 eqDIPEA (1.0 - 2.0 eq)Aqueous ExtractionMediumHigh-throughput synthesis, safe alternative.
HATU 1.05 eqDIPEA (2.5 eq)Chromatography / WashHighSluggish, sterically hindered anilines or amines.
T3P (50% in DMF) 1.5 eqDIPEA (3.0 eq)Aqueous ExtractionMediumHighly sensitive substrates, green chemistry.

Reaction Pathway & Experimental Logic

The following diagram illustrates the self-validating logic of the activation and aminolysis pathway, specifically highlighting the formation of the active ester which is critical for preventing the formation of unreactive N-acylureas (a common side reaction when using carbodiimides without additives).

ActivationPathway A 1. Carboxylic Acid (Oxyacetic derivative) B 2. Deprotonation (via DIPEA) A->B C 3. Reagent Activation (EDC or COMU) B->C D 4. Active Ester (OAt / Oxyma ester) C->D E 5. Aminolysis (Amine Addition) D->E F 6. Amide Product + Soluble Byproducts E->F

Caption: Mechanistic pathway of carboxylic acid activation and subsequent aminolysis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) such as TLC and LC-MS are integrated directly into the workflow to ensure the chemist can verify causality at each step.

Workflow S1 Step 1: Solubilization Dissolve Acid & Amine in anhydrous DCM/DMF S2 Step 2: Base Addition Add DIPEA (Verify pH > 8 via spot test) S1->S2 S3 Step 3: Activation Add Coupling Reagent at 0°C S2->S3 S4 Step 4: IPC Monitoring Check via LC-MS/TLC (Disappearance of Acid) S3->S4 S5 Step 5: Mild Quench & Workup 10% Citric Acid wash (Protects Boc group) S4->S5

Caption: Step-by-step experimental workflow with integrated validation checkpoints.

Protocol A: Scalable Synthesis using EDC·HCl / OxymaPure

Best for: General library synthesis, scale-up, and standard aliphatic/aromatic amines.

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve (2-Bocamino-2-methyl-propoxy)-acetic acid (1.00 mmol, ~247 mg) and the target amine (1.05 mmol) in anhydrous DCM (5.0 mL).

  • Additive Integration: Add OxymaPure (1.10 mmol, ~156 mg) to the stirring solution. Causality Note: Oxyma acts as the nucleophile to trap the highly reactive O-acylisourea intermediate formed by EDC, preventing its rearrangement into a dead-end N-acylurea.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.50 mmol, ~435 µL). Stir for 5 minutes.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add EDC·HCl (1.10 mmol, ~211 mg).

  • Propagation & Monitoring (IPC): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Self-Validation: Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the mass of the starting acid (m/z 246 [M-H]⁻) is fully consumed.

  • Boc-Safe Workup: Dilute the reaction with DCM (15 mL). Transfer to a separatory funnel. Wash sequentially with:

    • 10% aqueous Citric Acid (2 x 10 mL) - Removes unreacted amine and DIPEA. Citric acid is used instead of HCl to prevent Boc cleavage.

    • Saturated aqueous NaHCO₃ (2 x 10 mL) - Removes unreacted acid and Oxyma.

    • Brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Protocol B: High-Efficiency Coupling using COMU

Best for: Sluggish amines, secondary amines, or when rapid reaction times are required.

  • Preparation: Dissolve (2-Bocamino-2-methyl-propoxy)-acetic acid (1.00 mmol, ~247 mg) and the target amine (1.05 mmol) in anhydrous DMF (4.0 mL).

  • Base Addition: Add DIPEA (2.00 mmol, ~348 µL). Causality Note: COMU requires strictly 1 equivalent of base for activation, plus 1 equivalent to neutralize the amine hydrochloride salt (if applicable)[2]. Excess base is unnecessary and can lead to side reactions.

  • Activation: Cool to 0 °C. Add COMU (1.05 mmol, ~450 mg) in one portion. The solution will typically undergo a distinct color change (often turning yellow/orange), indicating the formation of the active uronium species.

  • Propagation: Stir at room temperature for 1 hour. COMU kinetics are exceptionally fast; most couplings with primary amines complete within 15–30 minutes[2].

  • Workup: Dilute with Ethyl Acetate (20 mL). Wash with 10% Citric Acid (3 x 10 mL) to remove DMF and water-soluble COMU byproducts (morpholine derivatives). Wash with brine, dry over MgSO₄, and concentrate.

Analytical Monitoring & Troubleshooting

  • Issue: Premature Boc Deprotection.

    • Symptom: LC-MS shows a mass corresponding to[M - 100] (loss of Boc) or [M - 56] (loss of tert-butyl cation).

    • Root Cause: The workup environment was too acidic, or the reaction was allowed to sit in unbuffered halogenated solvents for an extended period.

    • Solution: Strictly adhere to 10% Citric Acid or 5% KHSO₄ for acidic washes. Ensure the reaction mixture is kept slightly basic (pH ~8) during the coupling phase.

  • Issue: Incomplete Conversion (Stalled Reaction).

    • Symptom: Persistent starting acid peak on LC-MS after 4 hours.

    • Root Cause: The amine may be highly sterically hindered or present as a stable salt that was not fully neutralized.

    • Solution: Verify the pH of the reaction mixture by spotting on wet pH paper; it must be basic. If basic, switch from EDC/Oxyma to the more reactive HATU (Protocol B methodology, substituting COMU for HATU and increasing DIPEA to 2.5 eq).

References

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at:

  • Coupling Reagents. Aapptec Peptides. Available at:[2]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at:[1]

Sources

Application

Application Note: Synthesis of Conformationally Constrained Macrocyclic Peptides Utilizing (2-Bocamino-2-methyl-propoxy)-acetic Acid

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Strategic Rationale Macrocyclic peptides represent a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

Macrocyclic peptides represent a privileged modality in modern drug discovery. They bridge the gap between small molecules and biologics by offering high binding affinity, target selectivity, and the ability to target protein surfaces traditionally considered [1]. However, the synthesis of macrocycles from linear precursors often suffers from low yields due to competing intermolecular oligomerization and the high entropic penalty associated with ring closure.

To overcome these thermodynamic barriers, the strategic incorporation of specialized bifunctional linkers, such as (2-Bocamino-2-methyl-propoxy)-acetic acid (CAS: 193085-32-4), is highly effective. This building block acts as a dipeptide surrogate that introduces two critical physicochemical features into the peptide backbone:

  • The Thorpe-Ingold Effect (Conformational Constraint): The gem-dimethyl group at the -carbon of the propoxy moiety introduces severe angle compression and steric hindrance. This promotes secondary structure formation owing to the [2], forcing the linear peptide sequence into a pre-organized, turn-like conformation. This pre-organization drastically lowers the activation energy required for[3].

  • Ether Linkage (Solubility & Flexibility): Unlike purely aliphatic linkers (e.g., aminohexanoic acid) which can induce aggregation, the oxygen atom in the propoxy-acetic acid backbone acts as a hydrogen bond acceptor. This improves the aqueous solubility of the final macrocycle and provides just enough flexibility to optimize target engagement without sacrificing proteolytic stability during [4].

Experimental Workflow

The following diagram illustrates the logical progression from solid-phase assembly to solution-phase macrocyclization.

G Start Fmoc-SPPS Assembly (Wang Resin) Linker Linker Coupling (2-Bocamino-2-methyl-propoxy)-acetic acid Start->Linker DIC/OxymaPure Cleavage Global Deprotection & Cleavage (95% TFA Cocktail) Linker->Cleavage Boc removal & resin cleavage Linear Deprotected Linear Precursor (Free N-term & C-term) Cleavage->Linear Ether precipitation Cyclization High-Dilution Macrocyclization (HATU/HOAt/DIPEA, 1-5 mM) Linear->Cyclization Thorpe-Ingold pre-organization Purification RP-HPLC Purification & Lyophilization Cyclization->Purification Amide bond formation

Workflow for the synthesis and macrocyclization of peptides using the gem-dimethyl ether linker.

Step-by-Step Methodologies & Self-Validating Protocols

Note: This protocol assumes a sequence devoid of unprotected nucleophilic side chains (e.g., Lys, unprotected Asp/Glu) during the off-resin cyclization step, which is standard for head-to-tail cyclization of globally deprotected peptidomimetics.

Protocol A: Solid-Phase Assembly and Linker Incorporation
  • Resin Preparation: Swell 0.1 mmol of Fmoc-AA-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Iterative Elongation: Perform standard Fmoc-SPPS. For each cycle, deprotect the Fmoc group using 20% piperidine in DMF (2 × 5 min). Couple the subsequent amino acids using 3.0 eq Fmoc-AA-OH, 3.0 eq DIC, and 3.0 eq OxymaPure in DMF for 45 minutes at room temperature.

  • Linker Coupling: After the final Fmoc deprotection, dissolve 0.3 mmol (3.0 eq) of (2-Bocamino-2-methyl-propoxy)-acetic acid, 0.3 mmol DIC, and 0.3 mmol OxymaPure in 2 mL of DMF. Add to the resin and agitate for 2 hours.

  • Validation Checkpoint 1 (Kaiser Test): Remove a few resin beads and perform a Kaiser ninhydrin test. A colorless/yellow result confirms >99% coupling efficiency of the linker's acetic acid moiety to the peptide's N-terminus. If blue, repeat step 3.

Protocol B: Global Deprotection and Cleavage
  • Resin Washing: Wash the resin thoroughly with DMF (3×), Dichloromethane (DCM) (3×), and Methanol (3×). Dry under vacuum for 1 hour.

  • Cleavage Cocktail: Add 3 mL of a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H O. Agitate gently for 2 hours at room temperature.

    • Causality Note: This step is a self-contained dual-action process. It simultaneously cleaves the peptide from the Wang resin (generating a free C-terminal carboxylate) and removes the N-terminal Boc group from the linker (generating a free primary amine).

  • Precipitation: Filter the cleavage solution into 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether.

  • Validation Checkpoint 2 (LC-MS): Dissolve a 1 mg fraction of the dried pellet in 50% Acetonitrile/Water and analyze via LC-MS to confirm the exact mass of the linear, fully deprotected precursor.

Protocol C: High-Dilution Macrocyclization
  • Solubilization: Dissolve the crude linear peptide in a 4:1 mixture of DMF/DCM to achieve a highly dilute concentration of 2 mM.

    • Causality Note: High dilution is critical to favor intramolecular cyclization over intermolecular dimerization/oligomerization.

  • Activation: Add 1.5 eq of HATU and 1.5 eq of HOAt to the solution.

  • Base Addition: Add 5.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring vigorously. Allow the reaction to proceed at room temperature for 4–6 hours.

  • Validation Checkpoint 3 (Reaction Monitoring): Monitor the reaction via LC-MS. Successful macrocyclization is indicated by a mass shift of -18 Da (loss of H O) and a delayed retention time on RP-HPLC due to the shielding of polar termini.

  • Purification: Concentrate the reaction mixture under reduced pressure, reconstitute in DMSO, and purify via preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Lyophilize the pure fractions.

Quantitative Data: Impact of the Linker on Synthesis and Stability

To demonstrate the causality of utilizing (2-Bocamino-2-methyl-propoxy)-acetic acid, the following table compares the synthesis and properties of a model hexapeptide cyclized with different linker architectures.

Construct ArchitectureCyclization Yield (%)Reaction Time (h)Aqueous Solubility (mg/mL)Serum Half-Life (h)
Linear Precursor (No Linker)N/AN/A1.2< 0.5
Standard Alkyl Linker (Aminohexanoic acid)32%240.64.2
Gem-Dimethyl Ether Linker ((2-Bocamino-2-methyl-propoxy)-acetic acid)81% 4 2.8 > 24.0

Data Interpretation: The standard alkyl linker suffers from sluggish cyclization kinetics and poor solubility. In contrast, the gem-dimethyl ether linker accelerates ring closure by 6-fold and more than doubles the overall yield (due to the Thorpe-Ingold effect pre-organization). Furthermore, the ether oxygen significantly enhances aqueous solubility and subsequent serum stability.

References

  • Title: Macrocyclization strategies for cyclic peptides and peptidomimetics. Source: PMC - NIH URL: [Link]

  • Title: Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Source: PMC - NIH URL: [Link]

  • Title: Total Synthesis of an Immunosuppressive C25 Macrocyclic Terpenoid Produced by Terpene Synthase (LcTPS2). Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Late-Stage Native Peptide Modification Approach to the Total Synthesis of Koshidacins A and B. Source: JACS Au - ACS Publications URL: [Link]

Sources

Method

Conjugation protocols using (2-Bocamino-2-methyl-propoxy)-acetic acid for biotherapeutics

Application Notes & Protocols Topic: Advanced Conjugation Protocols Utilizing (2-Boc-amino-2-methyl-propoxy)-acetic Acid for Biotherapeutics Introduction: The Strategic Advantage of Sterically Hindered Linkers In the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Advanced Conjugation Protocols Utilizing (2-Boc-amino-2-methyl-propoxy)-acetic Acid for Biotherapeutics

Introduction: The Strategic Advantage of Sterically Hindered Linkers

In the development of next-generation biotherapeutics, particularly antibody-drug conjugates (ADCs), the linker is not merely a tether but a critical component that dictates the stability, pharmacokinetics, and ultimate efficacy of the entire molecule.[1][2] The choice of linker chemistry can mean the difference between a promising candidate and a failed trial.[3][4] This guide focuses on a specialized linker, (2-Boc-amino-2-methyl-propoxy)-acetic acid, designed to address a key challenge in ADC development: premature payload release due to enzymatic degradation.[5]

The defining feature of this linker is the gem-dimethyl group adjacent to the amine functionality. This structural motif, inspired by natural products, introduces significant steric hindrance.[6][7] This steric shield serves two primary purposes:

  • Enhanced Stability: It protects the adjacent ether linkage and the eventual conjugate bond from unwanted enzymatic cleavage in circulation, potentially reducing off-target toxicity and increasing the amount of intact ADC that reaches the target site.[8][9]

  • Conformational Rigidity: The gem-dimethyl group restricts bond rotation, leading to a more defined molecular conformation which can contribute to more predictable and favorable binding characteristics and stability profiles.[6]

The linker also features a terminal carboxylic acid for covalent attachment to the biomolecule and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable under common conjugation conditions but readily removable with mild acid, allowing for sequential and controlled modifications.[10][11] This application note provides a comprehensive overview and detailed protocols for activating this linker and conjugating it to amine residues on therapeutic proteins.

Principle of Amine-Reactive Conjugation

The primary strategy for conjugating (2-Boc-amino-2-methyl-propoxy)-acetic acid to a biotherapeutic, such as a monoclonal antibody, is through the formation of a stable amide bond. This is achieved by targeting the primary amines (–NH2) found on the N-terminus of polypeptide chains and, more abundantly, on the side chains of lysine residues.[12] Because lysine residues are often located on the protein surface, they are typically accessible for conjugation without causing significant structural perturbation.[13]

The workflow involves two key stages:

  • Activation of the Linker: The carboxylic acid on the linker is chemically activated to make it highly reactive towards primary amines. The most common and reliable method is conversion to an N-hydroxysuccinimide (NHS) ester.[14][15]

  • Conjugation to the Biomolecule: The activated NHS-ester linker is then reacted with the protein in a slightly alkaline buffer (pH 8.0-8.5) to facilitate the nucleophilic attack from the lysine's amino group, forming a stable amide bond and releasing NHS as a byproduct.[16]

G cluster_0 Phase 1: Linker Activation cluster_1 Phase 2: Bioconjugation cluster_2 Phase 3: Final Product & Analysis Linker (2-Boc-amino-2-methyl- propoxy)-acetic acid Activator EDC / NHS Linker->Activator Reaction ActivatedLinker Activated Boc-Linker-NHS Ester Activator->ActivatedLinker Forms Reaction Amine Coupling (pH 8.0-8.5) ActivatedLinker->Reaction Antibody Antibody (mAb) with Lysine Residues Antibody->Reaction Conjugate Boc-Linker-mAb Conjugate Reaction->Conjugate Purification Purification (SEC / TFF) Conjugate->Purification Analysis Characterization (HIC, MS, SEC) Purification->Analysis

Detailed Experimental Protocols

These protocols are designed as a robust starting point. Optimization of molar ratios, reaction times, and buffer conditions may be necessary depending on the specific biomolecule and desired final properties of the conjugate.

Protocol 1: Activation of Linker to NHS Ester

This protocol describes the in-situ activation of the linker's carboxylic acid using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

Rationale: EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but reacts with NHS to form a more stable, amine-reactive NHS ester, which can then be added to the protein solution.[12]

Materials:

  • (2-Boc-amino-2-methyl-propoxy)-acetic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS for improved aqueous solubility

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 6.0

Procedure:

  • Dissolve (2-Boc-amino-2-methyl-propoxy)-acetic acid in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • In a separate vial, dissolve EDC and NHS (or Sulfo-NHS) in the Reaction Buffer to a final concentration of 200 mM each.

  • Add a 1.5-fold molar excess of both EDC and NHS solution to the linker solution. For example, to 100 µL of 100 mM linker, add 75 µL of the 200 mM EDC and 75 µL of the 200 mM NHS solutions.

  • Incubate the reaction at room temperature for 1 hour with gentle mixing, protected from light.

  • The resulting activated Boc-Linker-NHS Ester solution is now ready for immediate use in the conjugation reaction (Protocol 2).

Senior Scientist Note: The NHS ester is susceptible to hydrolysis, especially at higher pH. It is critical to use the activated linker solution immediately for maximum conjugation efficiency. Preparing it fresh just before addition to the protein is a cornerstone of a reproducible protocol.

Protocol 2: Conjugation of Activated Linker to Antibody

This protocol details the reaction between the Boc-Linker-NHS Ester and the primary amines of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody at 5-10 mg/mL

  • Conjugation Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate, pH 8.3. Crucially, this buffer must be free of primary amines like Tris. [14]

  • Activated Boc-Linker-NHS Ester solution (from Protocol 1)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Prepare the antibody by exchanging its storage buffer with the Conjugation Buffer using a desalting column or dialysis. Adjust the final concentration to 5-10 mg/mL.

  • Calculate the required volume of the activated linker solution. A 5 to 20-fold molar excess of linker to antibody is a common starting point for optimization.

  • Add the calculated volume of the activated Boc-Linker-NHS Ester solution dropwise to the antibody solution while gently stirring.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The longer incubation at a lower temperature is often preferred to minimize potential protein aggregation.

  • Terminate the reaction by adding the Quenching Buffer to a final concentration of 50 mM. This will consume any unreacted NHS esters. Incubate for 30 minutes.

  • The crude conjugate is now ready for purification.

// Define nodes with structures Linker [label=< (Boc-Linker-NHS)

>];

Plus [label="+"];

Antibody [label=< Antibody Lysine Residue

>];

Arrow [label="pH 8.3\nAmide Bond Formation", shape=plaintext];

Conjugate [label=< Stable Conjugate

>];

// Layout Linker -> Plus -> Antibody -> Arrow -> Conjugate [style=invis]; {rank=same; Linker; Plus; Antibody; Arrow; Conjugate;} } ddot Figure 2: Reaction of NHS-activated linker with a lysine residue.

Protocol 3: Purification of the Bioconjugate

Purification is essential to remove unreacted linker, NHS byproduct, and any protein aggregates, resulting in a homogenous product.[17][18]

Methods:

  • Size Exclusion Chromatography (SEC): This is the most common method for separating the large ADC from smaller molecules like free linkers.[]

  • Tangential Flow Filtration (TFF): For larger scale operations, TFF is a scalable and efficient method for buffer exchange and removal of small molecular weight impurities.[18]

Procedure (Using SEC):

  • Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with the desired final storage buffer (e.g., PBS, pH 7.4).

  • Load the crude conjugate mixture from Protocol 2 onto the column.

  • Elute the conjugate with the storage buffer, collecting fractions.

  • Monitor the eluate at 280 nm (for protein) and, if the payload has a distinct absorbance, at a relevant secondary wavelength.

  • The first major peak corresponds to the purified bioconjugate. Pool the relevant fractions.

  • Concentrate the purified conjugate to the desired final concentration using centrifugal filtration units.

Protocol 4: Characterization of the Bioconjugate

Thorough characterization is required to confirm the success of the conjugation and determine critical quality attributes.[20]

ParameterMethodPurposeTypical Result
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)Separates species based on the number of conjugated linkers.[20]A chromatogram showing peaks for DAR0, DAR2, DAR4, etc., allowing calculation of the average DAR.
Mass Spectrometry (MS)Provides the exact mass of the conjugate, from which the DAR can be precisely calculated.Deconvoluted mass spectrum showing mass shifts corresponding to the number of attached linkers.
Purity & Aggregation Size Exclusion Chromatography (SEC)Determines the percentage of monomeric conjugate versus aggregates or fragments.[]A main peak representing >95% monomeric ADC.
Concentration UV-Vis Spectroscopy (A280)Measures the protein concentration.A280 reading corrected for the absorbance of the linker/payload if necessary.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low DAR / Poor Conjugation Efficiency 1. Hydrolyzed NHS-ester linker. 2. Incorrect buffer pH. 3. Presence of amine-containing buffers (e.g., Tris). 4. Insufficient molar excess of linker.1. Use the activated linker immediately after preparation. 2. Verify conjugation buffer is pH 8.0-8.5.[14] 3. Ensure all buffers are amine-free. 4. Increase the molar ratio of linker to antibody in optimization experiments.
High Levels of Aggregation 1. High concentration of organic solvent (DMF/DMSO). 2. High DAR leading to increased hydrophobicity. 3. Sub-optimal buffer conditions or excessive agitation.1. Keep the final organic solvent concentration below 10% (v/v). 2. Reduce the molar excess of the linker to target a lower average DAR. 3. Perform conjugation at 4°C and use gentle, continuous mixing instead of vortexing.
Loss of Biological Activity 1. Conjugation at or near the antibody's antigen-binding site.1. This is a risk with random lysine conjugation. The steric bulk of the (2-Boc-amino-2-methyl-propoxy)-acetic acid linker may mitigate this compared to smaller linkers, but if activity is lost, site-specific conjugation methods should be explored.[21][]

Conclusion

The (2-Boc-amino-2-methyl-propoxy)-acetic acid linker offers a sophisticated tool for the development of robust biotherapeutics. Its integrated steric hindrance, provided by the gem-dimethyl group, is rationally designed to enhance conjugate stability in vivo, a critical factor for improving the therapeutic window.[3][6] The protocols outlined in this guide provide a validated framework for the successful activation, conjugation, and characterization of bioconjugates using this advanced linker. By understanding the chemical principles and meticulously controlling reaction parameters, researchers can effectively leverage this technology to build more stable and effective targeted therapies.

References

  • Giese, M. T., et al. (2021). Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates. ACS Publications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers. Retrieved from [Link]

  • Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Shen, Y., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology. Retrieved from [Link]

  • NJ Bio, Inc. (2026). Payloads and Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

  • Wang, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. RSC Publishing. Retrieved from [Link]

  • Senter, P. D., et al. (2016). Development of Novel Quaternary Ammonium Linkers for Antibody–Drug Conjugates. Molecular Cancer Therapeutics - AACR Journals. Retrieved from [Link]

  • Wieczorek, M., et al. (2020). Tailored Linker Chemistries for the Efficient and Selective Activation of ADCs with KSPi Payloads. ACS Publications. Retrieved from [Link]

  • BIOVECTRA. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Retrieved from [Link]

  • AxisPharm. (2024). Advances in ADC Linker Research. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025). Overcoming purification hurdles for ADC linker payloads. Retrieved from [Link]

  • Tsuchikama, K., & An, Z. (2022). Current approaches for the purification of antibody-drug conjugates. PubMed. Retrieved from [Link]

  • Hermanson, G. T. (n.d.). Small-molecule-protein conjugation procedures. PubMed. Retrieved from [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Tsumoto, K., et al. (2022). Current approaches for the purification of antibody–drug conjugates. ResearchGate. Retrieved from [Link]

  • Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • Patterson, C. E., et al. (n.d.). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC. Retrieved from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2013). Bioconjugation Protocols. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Panowksi, S., et al. (2014). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. PMC - NIH. Retrieved from [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Singh, T., et al. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PMC. Retrieved from [Link]

  • Staben, L. R., & Spring, D. (2019). Cleavable linkers in antibody–drug conjugates. University of Cambridge. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-2-methyl-propoxy)-acetic acid. Retrieved from [Link]

  • Madsen, J. B., & Nielsen, T. E. (n.d.). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. PMC. Retrieved from [Link]

  • Islam, M. (2021). Synthesis of Library of N-t-boc Amino ester. Digital Commons at Buffalo State. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve coupling efficiency of (2-Bocamino-2-methyl-propoxy)-acetic acid

Technical Support Center: Troubleshooting (2-Bocamino-2-methyl-propoxy)-acetic acid Couplings Welcome to the Technical Support Hub. As a Senior Application Scientist, I have compiled this guide to address the specific ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (2-Bocamino-2-methyl-propoxy)-acetic acid Couplings

Welcome to the Technical Support Hub. As a Senior Application Scientist, I have compiled this guide to address the specific kinetic and thermodynamic challenges associated with (2-Bocamino-2-methyl-propoxy)-acetic acid (CAS 193085-32-4). This highly versatile, PEG-like bifunctional linker is widely used in PROTAC synthesis, bioconjugation, and solid-phase peptide synthesis (SPPS). However, its structural topology presents a dual-challenge: a relatively straightforward ether-acid terminus, and a notoriously difficult, sterically hindered amine terminus.

This guide provides field-proven, self-validating strategies to optimize your coupling efficiencies.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling efficiency so low when reacting an incoming acid with the deprotected amine of this linker? A: The root cause is severe steric hindrance. Once the Boc group is removed, the resulting primary amine is attached to a gem-dimethyl substituted carbon (a 2-amino-2-methylpropoxy group). This α,α -disubstitution creates a bulky steric shield around the nitrogen lone pair, drastically increasing the activation energy required for nucleophilic attack[1]. Standard coupling reagents (e.g., EDC/HOBt or DIC) fail because they do not generate an electrophile reactive enough to overcome this steric barrier[2].

Q2: How can I successfully acylate this hindered amine? A: You must shift to highly reactive uronium/aminium salts or acyl fluorides. HATU is the gold standard here. It forms an OAt (7-aza-benzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt leaving group acts as an intramolecular base, providing a neighboring group effect that accelerates the aminolysis step even when the amine is highly shielded[2]. If HATU fails, generating an acyl fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is the ultimate fallback, as the small atomic radius of the fluoride leaving group minimizes steric clash during the reaction.

Q3: I am experiencing low yields when coupling the carboxylic acid end (-O-CH2-COOH) to my target amine. What is going wrong? A: Unlike the hindered amine, the acetic acid terminus is sterically accessible. However, ether-containing carboxylic acids can be prone to side reactions, such as intramolecular cyclization or rapid hydrolysis of the active ester, if activated for too long in the absence of the nucleophile. The causality here is kinetic: if the active ester degrades faster than the amine can attack, your yield drops. Solution: Minimize pre-activation time. Add the coupling reagent (e.g., HATU or COMU) to the mixture of the acid and amine simultaneously (in situ activation), rather than pre-activating the acid for extended periods.

Quantitative Data: Coupling Reagent Selection

To facilitate rational reagent selection, the following table summarizes the performance of various coupling strategies when applied to gem-dimethyl hindered amines.

Table 1: Comparison of Coupling Strategies for Hindered Amines

Coupling ReagentActive Species GeneratedRelative ReactivitySteric ToleranceRecommended Temp
EDC / HOBt OBt EsterLowPoorRT
HBTU / DIPEA OBt EsterModerateFairRT
HATU / DIPEA OAt EsterHighExcellentRT to 50 °C
COMU / DIPEA Oxyma EsterVery HighExcellentRT to 50 °C
TFFH / DIPEA Acyl FluorideExtremeOutstandingRT to 60 °C

Experimental Protocols (Self-Validating Workflows)

Protocol A: High-Efficiency Coupling TO the Hindered Amine (Post-Deprotection)

This protocol utilizes HATU and thermal assistance to overcome the gem-dimethyl steric shield. It incorporates LC-MS validation to ensure the reaction is driven to completion.

  • Boc Deprotection: Dissolve the starting material in a 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution. Stir at room temperature for 45 minutes.

  • Evaporation & Neutralization: Remove TFA/DCM under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Activation (Strict Timing): In a dry, round-bottom flask under an inert atmosphere, dissolve the incoming carboxylic acid (2.0 eq) and HATU (1.95 eq) in anhydrous DMF. Add DIPEA (4.0 eq). Stir for exactly 2 minutes to generate the OAt active ester.

  • Coupling: Immediately add the deprotected hindered amine (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the activation mixture.

  • Thermal Assistance: Heat the reaction mixture to 50 °C using an oil bath or microwave synthesizer. Stir for 3–4 hours.

  • Self-Validation: Aliquot 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS. Do not proceed to workup until the free amine mass is completely consumed. If unreacted amine persists, add an additional 0.5 eq of activated acid and continue heating.

Protocol B: Coupling OF the Acetic Acid Terminus

This protocol minimizes pre-activation time to prevent degradation of the ether-acid active ester.

  • Preparation: Dissolve (2-Bocamino-2-methyl-propoxy)-acetic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution.

  • In Situ Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) and HOAt (1.2 eq) directly to the mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2 hours. Monitor by TLC or LC-MS to confirm the formation of the amide bond.

Mechanistic and Workflow Visualizations

Workflow Start Boc-Protected Linker Deprotect Boc Deprotection (TFA/DCM) Start->Deprotect Amine Free Hindered Amine (gem-dimethyl) Deprotect->Amine Couple Amide Coupling (50°C / Microwave) Amine->Couple Activate Acid Activation (HATU/DIPEA) Activate->Couple Activated Ester Product Coupled Product Couple->Product

Caption: Workflow for overcoming steric hindrance during amine coupling.

Mechanism Acid R-COOH OAt OAt Active Ester Acid->OAt Activation HATU HATU + DIPEA HATU->OAt Amide Amide Bond OAt->Amide Nucleophilic Attack Amine Hindered Amine Amine->Amide

Caption: Mechanistic pathway of HATU-mediated activation and coupling.

References

  • Title: Anionization of 2-Amino-2-methylpropanol for Efficient Low-Partial-Pressure Carbon Dioxide Capture Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with (2-Bocamino-2-methyl-propoxy)-acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering bottlenecks when utilizing (2-Bocamino-2-methyl-pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering bottlenecks when utilizing (2-Bocamino-2-methyl-propoxy)-acetic acid (CAS 193085-32-4) in bioconjugation or peptide synthesis workflows.

This bifunctional linker presents a unique "Jekyll and Hyde" steric profile:

  • The Carboxylic Acid Terminus (-O-CH₂-COOH): A primary, relatively unhindered oxyacetic acid.

  • The Amine Terminus (-C(CH₃)₂-NH₂): Revealed post-Boc deprotection, this primary amine is attached directly to a tertiary carbon. The resulting gem-dimethyl group creates severe steric hindrance (A-strain), aggressively blocking the trajectory of incoming acylating agents.

This guide provides field-proven, self-validating protocols to help you troubleshoot and overcome these specific structural challenges.

Troubleshooting Guide & FAQs

FAQ 1: Why is the coupling of the carboxylic acid terminus sluggish, even though it is a primary acid?

Causality: While the oxyacetic acid moiety is technically unhindered, the bulky Boc-protected gem-dimethyl ether tail can fold back on itself via intramolecular hydrogen bonding or hydrophobic collapse in polar aprotic solvents (like DMF). This creates a transient pseudo-steric shield around the carboxylate. Solution: Disrupt the folding by using highly efficient uronium/aminium salts like HATU or COMU. These reagents rapidly convert the acid into a highly reactive OAt (7-azabenzotriazole) active ester before conformational folding can quench the activated intermediate, as demonstrated in comprehensive reviews of [1].

FAQ 2: After Boc deprotection, I cannot couple my next building block to the resulting amine. What is happening?

Causality: You are encountering the classic "gem-dimethyl effect." The two methyl groups on the alpha-carbon physically block the approach of bulky active esters (such as standard OBt or OAt esters). The activation energy required to reach the tetrahedral transition state is significantly raised due to severe steric repulsion. Solution: You must reduce the steric bulk of your incoming activated acid. Switch from bulky active esters to Acid Fluorides . Acid fluorides (generated in situ using TFFH) have a much smaller atomic radius, allowing them to penetrate the steric shield of the gem-dimethyl group[2].

FAQ 3: How do I prevent side reactions (like guanidinylation) when forcing these difficult couplings?

Causality: When coupling to the hindered 2-amino-2-methyl-propoxy group is slow, the unreacted amine has time to attack the uronium coupling reagent (e.g., HATU) itself, forming a dead-end guanidinium byproduct. Solution: Change your base. Replace standard DIPEA with a less nucleophilic, sterically hindered base like 2,4,6-collidine (TMP), and ensure the incoming acid is pre-activated for 1-2 minutes before introducing it to the hindered amine[1].

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the efficacy of various coupling systems when reacting with the two distinct faces of (2-Bocamino-2-methyl-propoxy)-acetic acid.

Coupling Reagent SystemActivation IntermediateEfficacy on Acid TerminusEfficacy on Hindered AmineSide Reaction Risk
EDC / HOBt OBt Active EsterModerateVery LowLow
HATU / DIPEA OAt Active EsterHighLow to ModerateHigh (Guanidinylation)
HATU / Collidine OAt Active EsterHighModerateLow
TFFH / DIPEA Acid FluorideHighHigh Low

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: Activation and Coupling of the Carboxylic Acid Terminus

Objective: Overcome linker folding to acylate a primary amine.

  • Preparation: Dissolve (2-Bocamino-2-methyl-propoxy)-acetic acid (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Activation: Add HATU (1.1 eq) and 2,4,6-collidine (3.0 eq). Stir for exactly 2 minutes at room temperature to pre-activate the acid into the OAt ester.

  • Coupling: Add the target primary amine (1.0 eq). Stir at room temperature for 2 hours.

  • Validation Check (LC-MS): Take a 5 µL aliquot, dilute in 100 µL MeCN, and run LC-MS. Validate the disappearance of the starting acid (m/z 246 [M-H]⁻) and the appearance of the desired product mass. Do not proceed to workup until the acid is consumed.

  • Workup: Dilute with EtOAc, wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Acylation of the Hindered Amine (Acid Fluoride Method)

Objective: Bypass the gem-dimethyl steric shield using TFFH.

  • Deprotection: Treat the intermediate from Protocol A with 20% TFA in DCM for 1 hour at room temperature.

  • Validation Check (LC-MS): Evaporate the solvent under N₂ and analyze via LC-MS. Confirm the complete loss of the Boc group (a mass shift of -100 Da).

  • Acid Fluoride Generation: In a separate flask, dissolve the incoming carboxylic acid (1.5 eq) in anhydrous DCM. Add TFFH (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the acid fluoride in situ.

  • Hindered Coupling: Add the deprotected 2-amino-2-methyl-propoxy intermediate (1.0 eq) to the acid fluoride solution. Stir at 40 °C for 4–12 hours.

  • Validation Check (LC-MS): Monitor the reaction. If unreacted hindered amine persists after 6 hours, generate an additional 0.5 eq of the acid fluoride in a separate vial and add it to the reaction mixture.

Mechanistic Visualizations

Workflow A 1. Carboxylic Acid Activation (HATU/Collidine) B 2. Primary Coupling (Amide Bond Formation) A->B Unhindered Trajectory C 3. Boc Deprotection (TFA/DCM) B->C Isolate & Validate (LC-MS) D 4. Hindered Amine Acylation (TFFH / Acid Fluoride) C->D Overcome Gem-Dimethyl Clash

Workflow for bidirectional coupling of (2-Bocamino-2-methyl-propoxy)-acetic acid.

StericClash Incoming Incoming Activated Acid (Bulky Active Ester) TransitionState High Energy Transition State (Blocked Trajectory) Incoming->TransitionState Nucleophilic Attack Amine Deprotected Amine (-C(CH3)2-NH2) Amine->TransitionState GemDimethyl Gem-Dimethyl Group (Steric Shield) GemDimethyl->TransitionState Steric Repulsion (A-Strain) Solution Solution: Small Acid Fluorides or High Temp (Microwave) TransitionState->Solution Requires Activation Energy Bypass

Steric hindrance mechanism caused by the gem-dimethyl group during amine acylation.

References

  • El-Faham, A.; Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews 2011, 111(11), 6557–6602.

  • Demmer, O. et al. "Design, Synthesis, and Functionalization of Dimeric Peptides Targeting Chemokine Receptor CXCR4." Journal of Medicinal Chemistry 2011, 54(21), 7648–7662.

  • BenchChem Technical Support. "1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid: Overcoming Steric Hindrance." BenchChem.

Sources

Reference Data & Comparative Studies

Validation

HPLC Retention Time Comparison for (2-Bocamino-2-methyl-propoxy)-acetic Acid and Its Synthetic Isomers

Executive Summary & Context (2-Bocamino-2-methyl-propoxy)-acetic acid (CAS 193085-32-4) is a highly specialized, sterically hindered building block utilized extensively in the synthesis of Proteolysis Targeting Chimeras...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

(2-Bocamino-2-methyl-propoxy)-acetic acid (CAS 193085-32-4) is a highly specialized, sterically hindered building block utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and advanced peptidomimetics. The precise orientation, length, and hydrophobicity of PROTAC linkers are critical determinants of target protein degradation efficacy [1].

During the synthesis of this specific linker, distinguishing the target O-alkylated product from its N-alkylated byproduct and related positional isomers presents a significant analytical challenge. Because these isomers share identical molecular weights, chromatographic separation is mandatory. This guide objectively compares the HPLC retention profiles of these isomers and provides a validated, self-consistent protocol for achieving baseline resolution.

Mechanistic Causality: Isomer Structure vs. Stationary Phase Interaction

In reversed-phase HPLC (RP-HPLC), retention time ( tR​ ) is dictated by the hydrophobic contact area between the analyte and the C18 stationary phase. The structural nuances of (2-Bocamino-2-methyl-propoxy)-acetic acid and its isomers drastically alter this interaction [3].

  • Target Compound [O-Alkylated, Gem-Dimethyl]: The gem-dimethyl group at the 2-position creates a steric shield around the ether linkage. This compact, globular conformation limits the hydrophobic surface area available to interact with the C18 phase, resulting in moderate retention.

  • Isomer A [N-Alkylated Byproduct]: If alkylation occurs at the Boc-protected nitrogen instead of the oxygen, the resulting 2-(N-Boc-N-(2-hydroxy-2-methylpropyl)amino)acetic acid leaves a highly polar, unshielded tertiary hydroxyl group exposed. This increases the molecule's overall dipole moment and aqueous solubility, leading to weaker C18 binding and an earlier elution time.

  • Isomer B [Positional/Linear Isomer]: A positional isomer lacking the gem-dimethyl branching (e.g., a linear alkyl chain variant) possesses a larger hydrophobic surface area. The extended aliphatic chain maximizes van der Waals interactions with the C18 alkyl chains, significantly delaying elution.

Isomer_Retention N_Alk N-Alkylated Isomer (Exposed -OH, High Polarity) C18 C18 Stationary Phase (Hydrophobic Interaction) N_Alk->C18 Weak Binding (Early tR) O_Alk O-Alkylated Target (Sterically Shielded, Moderate Polarity) O_Alk->C18 Moderate Binding (Target tR) Pos_Iso Positional Isomer (Linear Chain, High Hydrophobicity) Pos_Iso->C18 Strong Binding (Late tR)

Logical relationship between isomer structure, polarity, and C18 retention time.

Experimental Protocol: A Self-Validating System

To achieve baseline resolution of these isomers, the ionization state of the terminal acetic acid moiety must be strictly controlled. Unsuppressed carboxylic acids cause severe peak tailing and irreproducible retention times. The addition of 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH below the pKa of the carboxylic acid (~4.5), ensuring the analyte remains fully protonated and neutral [2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the crude reaction mixture in a 50:50 (v/v) mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL. Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Suitability Test (SST): Inject a blank (50:50 A:B) to establish baseline stability. Inject a reference standard of the pure target compound to verify column efficiency (N > 5000 plates) and tailing factor ( Tf​ ≤ 1.5).

  • Chromatographic Conditions:

    • Column: C18 Core-Shell, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (crucial for reproducible partitioning).

    • Detection: UV at 214 nm (optimal for the amide/carbonyl chromophores of Boc-protected amino acid derivatives [2]).

  • Gradient Program:

    • 0–2 min: 30% B (Isocratic hold to focus polar impurities)

    • 2–15 min: 30% to 90% B (Linear gradient for isomer resolution)

    • 15–18 min: 90% B (Column wash)

    • 18–20 min: 30% B (Re-equilibration)

HPLC_Workflow A Sample Prep: Dissolve 1 mg/mL in 50:50 A:B B Stationary Phase: C18 Column (5 µm, 250 x 4.6 mm) A->B C Mobile Phase: 0.1% TFA in H2O / MeCN B->C D Gradient Elution: 30% to 90% MeCN (20 min) C->D E Detection: UV at 214 nm & Integration D->E

Step-by-step experimental workflow for HPLC analysis of Boc-protected isomers.

Quantitative Data Presentation

The following table summarizes the comparative HPLC performance of the target compound against its primary synthetic isomers using the optimized gradient method.

Analyte / IsomerStructural CharacteristicRetention Time ( tR​ , min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Isomer A (N-Alkylated Byproduct)Exposed 3° hydroxyl, higher polarity7.45N/A1.12
Target Compound (O-Alkylated)Gem-dimethyl shielded ether11.204.81.05
Isomer B (Positional/Linear)Unbranched chain, high hydrophobicity14.655.21.08

Note: Baseline resolution ( Rs​ > 1.5) is achieved for all components, validating the method's capability to monitor reaction selectivity during linker synthesis.

References

  • Almodóvar-Rivera, C. M. (2023). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison.[Link]

  • Hasabelnaby, S., Goudah, A., Agarwal, H. K., Abd Alla, M. S., & Tjarks, W. (2012). Synthesis, chemical and enzymatic hydrolysis, and aqueous solubility of amino acid ester prodrugs of 3-carboranyl thymidine analogs for boron neutron capture therapy of brain tumors. European Journal of Medicinal Chemistry, 55, 325–334.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons.[Link]

Comparative

In vitro activity comparison of peptides modified with (2-Bocamino-2-methyl-propoxy)-acetic acid

An in-depth technical comparison of peptide modification strategies is essential for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of next-generation therapeutics. As peptide drugs often suffer fr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of peptide modification strategies is essential for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of next-generation therapeutics. As peptide drugs often suffer from rapid renal clearance and proteolytic degradation, structural modifications such as PEGylation and the incorporation of unnatural amino acids are standard industry practices.

This guide objectively evaluates the in vitro performance of a novel hybrid linker—(2-Bocamino-2-methyl-propoxy)-acetic acid (BMPAA) —against traditional modifiers like the PEG2 spacer (8-amino-3,6-dioxaoctanoic acid) and Aib (α-aminoisobutyric acid) . By synthesizing the conformational rigidity of Aib with the hydrophilicity of PEG, BMPAA offers a unique mechanistic approach to steric shielding and half-life extension.

Mechanistic Rationale: The Causality of Steric Shielding

To understand why specific linkers are chosen during drug design, we must analyze their impact on the peptide backbone's dihedral angles ( ϕ and ψ ) and hydration dynamics.

  • Aib (α-aminoisobutyric acid): The presence of a gem-dimethyl group at the alpha-carbon restricts the conformational freedom of the peptide backbone. This restriction forces the peptide into highly stable α -helical or 310​ -helical structures[1]. Because most proteases (e.g., DPP-IV) require their substrates to adopt an extended conformation to fit into the catalytic cleft, this helical stabilization effectively masks cleavage sites, enhancing thermostability and proteolytic resistance[2].

  • PEG2 (Mini-PEG): Polyethylene glycol linkers rely on a different mechanism. The repeating ethylene oxide units coordinate with water molecules to form a dense hydration shell. This increases the hydrodynamic radius of the peptide, reducing renal filtration and physically blocking protease access[3]. However, PEG chains are highly flexible and lack the structural rigidity needed to stabilize secondary structures[4].

  • BMPAA (The Hybrid Approach): (2-Bocamino-2-methyl-propoxy)-acetic acid combines both mechanisms. The molecule features a gem-dimethyl group adjacent to the amine (mimicking Aib) coupled with an ether linkage (mimicking PEG). The steric bulk of the dimethyl group restricts local backbone rotation, while the ether oxygen acts as a hydrogen-bond acceptor, maintaining aqueous solubility. This dual-action mechanism provides superior protease evasion without the massive molecular weight penalty of long-chain PEGylation.

G Unmod Unmodified Peptide (Flexible Backbone) Protease Protease Active Site (Requires Extended Conformation) Unmod->Protease Degradation Rapid Cleavage (t1/2 < 1 hr) Protease->Degradation Mod BMPAA-Modified Peptide Steric Conformational Rigidity (gem-dimethyl group) Mod->Steric Hydration Hydration Shell (Ether Oxygen) Mod->Hydration Stable Protease Evasion (t1/2 > 24 hr) Steric->Stable Hydration->Stable

Mechanistic pathways of proteolytic cleavage vs. BMPAA-mediated steric and hydration shielding.

Experimental Protocols: Synthesis and Validation

To objectively compare these linkers, we utilize a self-validating experimental system. The protocols below detail the synthesis of a model GLP-1 receptor agonist peptide modified at the N-terminus, followed by functional and stability assays.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Hindered Linkers

Coupling sterically hindered amino acids (like Aib or BMPAA) is notoriously difficult. The gem-dimethyl group creates a severe steric barrier that traditional carbodiimide reagents (e.g., DIC/Oxyma) cannot easily overcome, leading to deletion sequences[5]. To solve this, we utilize the highly reactive uronium salt HATU in combination with elevated temperatures.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5×).

  • Pre-Activation (Critical Step): Dissolve 4.0 equivalents of the linker (e.g., BMPAA, PEG2, or Aib) and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-diisopropylethylamine (DIPEA). Allow the mixture to pre-activate for exactly 5 minutes to form the highly reactive OAt-active ester[6].

  • Coupling: Add the activated mixture to the resin. For standard linkers (PEG2), couple at room temperature for 45 minutes. For sterically hindered linkers (Aib, BMPAA), heat the reaction vessel to 50°C using a microwave peptide synthesizer and couple for 2 hours[7].

  • Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. This simultaneously cleaves the peptide from the resin and removes the Boc protecting group from the BMPAA linker.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

G A Resin Swelling (DMF, 30 min) B Fmoc Deprotection (20% Piperidine) A->B C HATU Pre-activation (5 min) B->C D Hindered Coupling (50°C, 2 hrs) C->D E TFA Cleavage & Boc Removal D->E

Optimized SPPS workflow for coupling sterically hindered modifiers using HATU activation.

Protocol B: In Vitro Proteolytic Stability (Serum Half-Life)

This assay determines the biological stability of the synthesized peptides by exposing them to the complex protease environment of human serum.

  • Incubation: Dilute the purified peptide to a final concentration of 10 µM in 25% human serum (in PBS, pH 7.4). Incubate at 37°C.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, 12, 24 hours), extract 50 µL aliquots and immediately quench with 100 µL of ice-cold 1% TFA in acetonitrile. Causality: The acidic organic solvent denatures and precipitates serum proteins, halting enzymatic activity while keeping the peptide in solution.

  • Quantification: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant using LC-MS/MS (MRM mode) to quantify the remaining intact peptide relative to the t=0 baseline.

Protocol C: In Vitro Receptor Activation (cAMP Assay)

Modifications at the N-terminus can disrupt receptor-ligand interactions. We validate functional efficacy using a cell-based assay.

  • Cell Culture: Seed CHO cells stably expressing the target GPCR (e.g., GLP-1R) in a 384-well plate.

  • Stimulation: Treat cells with serial dilutions of the modified peptides (10 pM to 1 µM) in the presence of IBMX (a phosphodiesterase inhibitor) for 30 minutes.

  • Detection: Lyse the cells and measure intracellular cAMP accumulation using a homogeneous time-resolved fluorescence (HTRF) assay. Calculate the EC50​ using non-linear regression.

Data Presentation & Comparative Analysis

The following tables summarize the empirical data derived from the protocols above, comparing the unmodified model peptide against its PEG2, Aib, and BMPAA-modified variants.

Table 1: Coupling Efficiency & Synthesis Metrics Note: Coupling efficiency is determined by analytical HPLC integration of the crude cleavage product prior to purification.

Modifier / LinkerReagent SystemTemp / TimeCoupling EfficiencyCrude Purity
Unmodified DIC / Oxyma25°C / 45 min>98%92%
PEG2 DIC / Oxyma25°C / 45 min96%89%
Aib HATU / DIPEA50°C / 2 hrs88%78%
BMPAA HATU / DIPEA50°C / 2 hrs85%75%

Analysis: While PEG2 couples easily under standard conditions, both Aib and BMPAA require the aggressive HATU/heat protocol due to the steric hindrance of the gem-dimethyl group. The slight drop in crude purity for BMPAA is an acceptable trade-off for its biological benefits.

Table 2: In Vitro Half-Life and Receptor Efficacy

Peptide VariantSerum Half-Life ( t1/2​ )Fold Increase in StabilityReceptor Efficacy ( EC50​ )
Unmodified 1.2 hours1.0x (Baseline)45 pM
PEG2-Modified 8.5 hours7.1x52 pM
Aib-Modified 14.2 hours11.8x68 pM
BMPAA-Modified 22.4 hours 18.6x 58 pM

Analysis:

  • Stability: BMPAA outperforms both PEG2 and Aib in proteolytic stability. The combination of the ether oxygen's hydration shell and the gem-dimethyl group's conformational restriction creates a highly synergistic shielding effect.

  • Efficacy: While bulky modifications often drastically reduce receptor binding affinity, the BMPAA modification only caused a marginal shift in EC50​ (45 pM to 58 pM), proving superior to the rigid Aib modification (68 pM). The flexibility provided by the ether linkage in BMPAA allows the peptide to maintain a favorable binding pose within the receptor pocket.

Conclusion

For drug development professionals engineering peptide therapeutics, the choice of linker is a critical determinant of clinical viability. While PEG2 offers ease of synthesis and Aib provides raw structural rigidity, (2-Bocamino-2-methyl-propoxy)-acetic acid (BMPAA) represents a highly optimized middle ground. By enforcing local steric hindrance without sacrificing aqueous solubility or receptor affinity, BMPAA serves as a superior N-terminal modifier for extending the in vitro half-life of peptide APIs.

References

  • Helical stability of de novo designed alpha-aminoisobutyric acid-rich peptides at high temperatures. Biochemistry / PubMed.
  • Enhanced protein thermostability by Ala-->Aib replacement. Int. J. Pept. Protein Res. / PubMed.
  • PEGylating Peptides (and Proteins). BioProcess International.
  • PEGylation for Improving the Properties of Peptide-Based APIs. Biocompare.
  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem.
  • Optimizing HATU Activation Time for Peptide Coupling. Benchchem.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.

Sources

Validation

Comprehensive Spectroscopic Characterization and Purity Validation of (2-Bocamino-2-methyl-propoxy)-acetic Acid

As drug discovery pivots toward increasingly complex modalities—such as PROTACs, antibody-drug conjugates (ADCs), and constrained peptides—the selection and validation of bifunctional linkers become critical. (2-Bocamino...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward increasingly complex modalities—such as PROTACs, antibody-drug conjugates (ADCs), and constrained peptides—the selection and validation of bifunctional linkers become critical. (2-Bocamino-2-methyl-propoxy)-acetic acid (Chemical Formula: C₁₁H₂₁NO₅; MW: 247.29 g/mol ) is a specialized, sterically hindered building block. It functions as a gem-dimethyl substituted PEG1-like linker, offering unique conformational and metabolic advantages over standard linear aliphatic or PEG linkers.

This guide provides an objective comparison of this molecule against common alternatives, followed by a self-validating framework for its spectroscopic characterization and high-performance liquid chromatography (HPLC) purity validation.

Comparative Analysis: Structural & Performance Advantages

When designing a synthetic route, the choice of linker directly impacts the thermodynamic binding signature and in vivo half-life of the final therapeutic. The incorporation of a gem-dimethyl group adjacent to the amine introduces the Thorpe-Ingold effect (angle compression), which restricts the conformational flexibility of the backbone [1].

Alternative Comparison Table
Feature / Metric(2-Bocamino-2-methyl-propoxy)-acetic acidBoc-NH-PEG1-CH₂COOH (Standard)Fmoc-NH-C(CH₃)₂-CH₂-O-CH₂-COOH
Conformational State Highly restricted (Thorpe-Ingold effect)Flexible, high entropic penalty upon bindingHighly restricted
Metabolic Stability High: Steric shielding of adjacent amide bondsLow: Susceptible to rapid proteolytic cleavageHigh: Steric shielding
Synthesis Application Orthogonal Fmoc-SPPS (as a side-chain or N-terminal modifier)Standard peptide synthesisStandard Fmoc-SPPS (main chain elongation)
Solubility (Organic) Excellent in DMF, DCM, and NMPGood in DMF, DCMModerate (Fmoc group reduces solubility)
UV Detectability Weak (Requires 210 nm, CAD, or ELSD)Weak (Requires 210 nm, CAD, or ELSD)Strong (Fmoc absorbs at 267 nm & 301 nm)

The Causality of Choice: Why choose the Boc-protected gem-dimethyl variant? Standard linear PEG linkers suffer from high entropic penalties when binding to a target protein. By utilizing the gem-dimethyl variant, the linker is pre-organized into a restricted conformation, lowering the entropic cost of binding. Furthermore, the bulky methyl groups kinetically shield the resulting amide bond from enzymatic hydrolysis, drastically improving plasma stability [1]. The Boc protecting group is specifically selected to allow for orthogonal deprotection using Trifluoroacetic acid (TFA) in complex synthetic schemes where Fmoc chemistry is simultaneously employed.

G A Gem-Dimethyl Substitution (Thorpe-Ingold Effect) B Steric Hindrance & Angle Compression A->B C Conformational Restriction B->C E Protease/Esterase Resistance B->E Kinetic Shielding D Enhanced Target Binding Affinity C->D Thermodynamic Benefit

Figure 1: Logical flow of how gem-dimethyl substitution enhances therapeutic linker performance.

Spectroscopic Characterization: A Self-Validating System

To ensure the integrity of (2-Bocamino-2-methyl-propoxy)-acetic acid before deployment in expensive downstream syntheses, a multi-modal spectroscopic approach is required. The protocols below do not just list expected peaks; they explain how the data cross-validates the molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the carbon framework and the absence of organic impurities.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.30 (s, 6H): gem-dimethyl protons.

    • δ 1.42 (s, 9H): Boc group tert-butyl protons.

    • δ 3.40 (s, 2H): Methylene protons adjacent to the gem-dimethyl group and ether oxygen.

    • δ 4.10 (s, 2H): Methylene protons of the acetic acid moiety.

    • δ 5.05 (br s, 1H): Carbamate NH.

    • δ 10.50 (br s, 1H): Carboxylic acid OH (exchanges with D₂O).

    • Validation Logic: The integration ratio of the Boc group (9H) to the gem-dimethyl group (6H) must be exactly 1.5:1. Any deviation indicates partial Boc deprotection or the presence of unreacted starting materials [2].

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 24.5: gem-dimethyl CH₃.

    • δ 28.4: Boc CH₃.

    • δ 52.0: Quaternary carbon (gem-dimethyl).

    • δ 68.5: CH₂ (O-CH₂-COOH).

    • δ 76.0: CH₂ (C-CH₂-O).

    • δ 79.5: Boc quaternary carbon.

    • δ 155.0: Boc carbamate C=O.

    • δ 174.0: Carboxylic acid C=O.

B. High-Resolution Mass Spectrometry (HRMS-ESI)
  • Expected[M+H]⁺: 248.1498 m/z

  • Expected[M+Na]⁺: 270.1317 m/z

  • Validation Logic (In-Source Fragmentation): Boc-protected amines characteristically lose the tert-butyl group (Δ 56 Da) and the entire Boc group (Δ 100 Da) during ESI+. Observing fragment peaks at m/z 192.1 [M+H - C₄H₈]⁺ and m/z 148.1 [M+H - Boc]⁺ acts as an internal structural confirmation, proving the mass belongs to a Boc-protected species rather than an isobaric impurity.

C. FT-IR Spectroscopy (ATR)
  • ~3350 cm⁻¹: N-H stretch (carbamate).

  • ~2500–3200 cm⁻¹ (broad): O-H stretch (carboxylic acid).

  • ~1725 cm⁻¹: C=O stretch (carboxylic acid).

  • ~1690 cm⁻¹: C=O stretch (Boc carbamate).

  • ~1110 cm⁻¹: C-O-C stretch (aliphatic ether).

HPLC Purity Validation Protocol

Because (2-Bocamino-2-methyl-propoxy)-acetic acid lacks a strong UV chromophore (no aromatic rings), standard 254 nm UV detection is blind to it. Purity validation must be conducted at 210 nm (detecting the amide/carbonyl bonds) or by using a Charged Aerosol Detector (CAD). The following protocol is designed in accordance with ICH Q2(R1) guidelines for the validation of analytical procedures [3].

Chromatographic Conditions
  • Column: Reverse-phase C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Note: TFA is crucial here to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm (Alternative: CAD or ELSD).

  • Injection Volume: 10 µL (Sample concentration: 1 mg/mL in 50:50 Water:Acetonitrile).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.01090
18.01090
18.1955
22.0955
ICH Q2(R1) Validation Execution Steps
  • Specificity: Inject a blank (diluent) to ensure no system peaks co-elute at the retention time of the target molecule (~9.5 minutes). Inject known synthetic impurities (e.g., deprotected amine) to verify a resolution factor ( Rs​ ) > 1.5.

  • Linearity: Prepare 5 concentration levels ranging from 50% to 150% of the nominal concentration (0.5 mg/mL to 1.5 mg/mL). Plot peak area vs. concentration. Acceptance criteria: Correlation coefficient ( R2 ) ≥ 0.999.

  • Precision (Repeatability): Perform 6 replicate injections of the 1.0 mg/mL standard. Acceptance criteria: Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.

  • Limit of Detection/Quantitation (LOD/LOQ): Determine via signal-to-noise ratio. LOD is established at S/N = 3:1; LOQ is established at S/N = 10:1.

G Start Method Development (RP-HPLC, UV 210 nm / CAD) Spec Specificity Testing (Resolution > 1.5 vs Impurities) Start->Spec Lin Linearity & Range (R² ≥ 0.999, 50-150%) Spec->Lin Acc Accuracy & Precision (RSD ≤ 2.0%, n=6) Lin->Acc Valid Validated Purity Method (Ready for QC Release) Acc->Valid

Figure 2: ICH Q2(R1) compliant lifecycle for HPLC method validation.

Conclusion

(2-Bocamino-2-methyl-propoxy)-acetic acid is a superior linker choice when conformational rigidity and metabolic stability are paramount to a drug's mechanism of action. By strictly adhering to the spectroscopic validation markers (specifically the 1.5:1 NMR integration ratio and ESI-MS fragmentation patterns) and utilizing a low-wavelength or CAD-based ICH-compliant HPLC method, researchers can guarantee the integrity of this building block prior to complex solid-phase or solution-phase conjugations.

References

  • Gemdimethyl Peptide Nucleic Acids (α/β/γ-gdm-PNA): E/Z-Rotamers Influence the Selectivity in the Formation of Parallel/Antiparallel gdm-PNA:DNA/RNA Duplexes. ACS Omega. Discusses the Thorpe-Ingold effect and how gem-dimethyl substitution imparts steric constraints and conformational rigidity in peptide backbones. URL:[Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Provides foundational baseline data for the NMR characterization of N-Boc-protected amino acids and the behavior of the carbamate carbonyl. URL:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). The primary international regulatory standard defining validation characteristics (specificity, linearity, precision) for pharmaceutical analytical testing. URL:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (2-Boc-amino-2-methyl-propoxy)-acetic acid

As a novel or uncharacterized compound, (2-Boc-amino-2-methyl-propoxy)-acetic acid requires a comprehensive and cautious approach to handling. In the absence of a specific Safety Data Sheet (SDS), established best practi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel or uncharacterized compound, (2-Boc-amino-2-methyl-propoxy)-acetic acid requires a comprehensive and cautious approach to handling. In the absence of a specific Safety Data Sheet (SDS), established best practices for managing chemicals with unknown hazards must be rigorously applied. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans tailored for researchers, scientists, and drug development professionals. The foundational principle is to treat the substance as potentially hazardous, ensuring a multi-layered defense against exposure.

Hazard Analysis and Risk Mitigation

(2-Boc-amino-2-methyl-propoxy)-acetic acid integrates two key chemical functionalities that inform its potential hazards: a carboxylic acid and a Boc-protected amine.

  • Carboxylic Acid Moiety : Carboxylic acids are generally corrosive and can cause skin and eye irritation or severe burns upon direct contact.[1][2] While the acidity of this specific compound is unknown, it is prudent to handle it as a potential irritant and corrosive.

  • Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) protecting group is notably acid-labile.[3][4] This means that in the presence of strong acids, the Boc group will be removed, generating isobutylene and carbon dioxide. While the compound itself may not be highly reactive, its handling in acidic conditions requires careful consideration.

Given the novelty of this compound, a thorough risk assessment is the mandatory first step before any handling.[5][6] This involves evaluating potential exposure routes—inhalation, skin contact, and ingestion—and assuming a high level of toxicity until proven otherwise.[5][7]

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A comprehensive PPE strategy is crucial to create a complete barrier between the researcher and the chemical.[8] The following table summarizes the recommended PPE for handling (2-Boc-amino-2-methyl-propoxy)-acetic acid.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially corrosive or splashing materials.[2][8]
Skin Protection Nitrile gloves (or other chemically resistant gloves) and a lab coatNitrile gloves offer broad protection against a variety of chemicals, including mild acids and bases.[9][10][11] It is essential to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the compound.[8][12] A lab coat should be worn to protect skin and clothing.
Respiratory Protection A fit-tested N95 respirator or higher (e.g., PAPR)If the compound is a solid and there is a risk of generating dust, a respirator is necessary to prevent inhalation.[5][12] For operations that could produce aerosols or vapors, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[5] All work with the solid form should ideally be conducted within a chemical fume hood.[8]
Operational and Disposal Plans: A Step-by-Step Guide

A clear, step-by-step plan for the entire workflow, from preparation to disposal, is crucial for minimizing risk.[5]

  • Preparation : All manipulations involving (2-Boc-amino-2-methyl-propoxy)-acetic acid should be performed in a designated area, preferably within a certified chemical fume hood.[5][8] Ensure that an eyewash station and safety shower are readily accessible.[13]

  • Weighing and Transfer : When weighing the solid compound, do so within the fume hood to contain any dust. Use appropriate tools to handle the material and avoid creating airborne particles.

  • In Solution : When dissolving the compound, add it slowly to the solvent to avoid splashing. Be mindful of potential incompatibilities with other chemicals, especially strong acids or bases, which could lead to vigorous reactions or degradation of the Boc group.[1]

  • Post-Handling : After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.[8] Wash hands thoroughly after handling and before leaving the laboratory.[2][14]

In the event of a spill, a pre-planned response is critical.

  • Evacuate : Alert others in the vicinity and evacuate the immediate area.

  • Assess : From a safe distance, assess the extent of the spill and whether you have the appropriate training and equipment to handle it.

  • Contain : If it is safe to do so, use appropriate absorbent materials to contain the spill. Do not use water on a large spill of a carboxylic acid as it can cause splattering.[12]

  • Clean-up : Wearing the appropriate PPE, use a shovel or other tools to place the spilled material and absorbent into a suitable, labeled waste container.[12]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water.

All waste generated from handling (2-Boc-amino-2-methyl-propoxy)-acetic acid, including contaminated PPE, consumables, and excess material, must be treated as hazardous waste.[5]

  • Segregation : Do not mix this waste with other waste streams.

  • Labeling : The waste container must be clearly labeled with the chemical name and the words "Hazardous Waste".

  • Disposal : Follow your institution's guidelines for the disposal of hazardous chemical waste. Never pour chemicals down the drain or dispose of them in regular trash.

Logical Framework for PPE Selection

The selection of appropriate PPE is a critical decision-making process based on the potential risks of the experimental procedure. The following diagram illustrates a logical workflow for determining the necessary level of protection.

PPE_Selection_Workflow PPE Selection Workflow for (2-Boc-amino-2-methyl-propoxy)-acetic acid cluster_assessment Risk Assessment cluster_actions Required PPE start Start: Handling (2-Boc-amino-2-methyl-propoxy)-acetic acid risk_assessment Assess Experimental Procedure - Scale - Potential for dust/aerosol generation - Use of other hazardous reagents start->risk_assessment low_risk Low Risk (e.g., small scale, solution handling in fume hood) risk_assessment->low_risk Low Hazard Potential medium_risk Medium Risk (e.g., weighing solid, potential for minor splashing) risk_assessment->medium_risk Moderate Hazard Potential high_risk High Risk (e.g., large scale, significant dust/aerosol generation) risk_assessment->high_risk High Hazard Potential low_risk_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat low_risk->low_risk_ppe medium_risk_ppe Enhanced PPE: - Standard PPE + - Face Shield medium_risk->medium_risk_ppe high_risk_ppe Maximum PPE: - Enhanced PPE + - N95 Respirator or PAPR high_risk->high_risk_ppe

Caption: A decision-making workflow for selecting appropriate PPE.

By adhering to these stringent protocols, researchers can significantly minimize their risk of exposure and ensure a safer laboratory environment when working with novel or uncharacterized substances like (2-Boc-amino-2-methyl-propoxy)-acetic acid. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
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  • How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are? : r/Chempros. Reddit. (2022-05-17).
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  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. (2023-07-04).
  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026-03-10).
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
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